molecular formula C5H5NO2 B1196590 2-Furamide CAS No. 609-38-1

2-Furamide

货号: B1196590
CAS 编号: 609-38-1
分子量: 111.1 g/mol
InChI 键: TVFIYRKPCACCNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Furamide, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIYRKPCACCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060569
Record name 2-Furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-38-1
Record name 2-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Furamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Furamide: Chemical Properties and Structure

Introduction

This compound, also known as furan-2-carboxamide, is an organic compound derived from furan.[1] It is a versatile chemical intermediate utilized in various fields, including pharmaceutical development, agricultural chemistry, and polymer science.[2] Structurally, it features a furan ring substituted with an amide functional group, which imparts unique reactivity and solubility characteristics.[1][2] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and biological relevance of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It exhibits good solubility in solvents like methanol.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name furan-2-carboxamide[1][3][4]
CAS Number 609-38-1[1][2][3][5]
Molecular Formula C₅H₅NO₂[1][2][3][5]
Molecular Weight 111.10 g/mol [1][2][3][5]
Appearance White to almost white crystalline powder[1][2]
Melting Point 138 - 144 °C[1][2][4]
Boiling Point 148 °C at 11 mmHg[2]
Purity ≥ 96.0% - 98% (GC)[2][4]

Molecular Structure

The structure of this compound consists of a five-membered aromatic furan ring with an amide group attached at the second position. This combination of a heterocyclic aromatic system and a functional amide group is key to its chemical reactivity and applications as a building block in synthesis.[1][2]

IdentifierValueReference
Canonical SMILES C1=COC(=C1)C(=O)N[1][3]
InChI InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)[1][3][6]
InChI Key TVFIYRKPCACCNL-UHFFFAOYSA-N[1][3][4][6]
PubChem CID 69108[2][3]
Crystal Structure

The detailed three-dimensional arrangement of atoms in solid this compound has been determined by X-ray crystallography. The data is available in the Cambridge Structural Database under the deposition number CCDC 765490.[3]

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules like this compound. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Polysol, DMSO-d₆).[7][8]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., Varian CFT-20 or a 300 MHz spectrometer).[7][8] Tetramethylsilane (TMS) is typically used as an internal reference standard.[7]

  • Data Acquisition: Record the ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons on the furan ring and the amide group.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum to determine the number of unique carbon environments. For this compound, spectra have been recorded in Polysol.[7]

  • Data Analysis: Process the acquired spectra to assign peaks to specific atoms within the molecule, confirming the furan-2-carboxamide structure.

Synthesis and Reactions

This compound can be synthesized through various methods, primarily involving the modification of furan precursors. It also participates in reactions typical of amides and furan rings.

Synthesis Methods

Several synthetic routes to this compound have been established:

  • Direct Amidation: This involves reacting furan derivatives, such as furoic acid or its esters, with ammonia or other aminating agents under controlled conditions.[1]

  • Transformation from Furfural: Catalytic processes can convert furfural, a common biomass-derived chemical, into this compound, which is a significant route for utilizing renewable resources.[1]

Below is a generalized workflow for the synthesis of this compound from a furan-based precursor.

G Precursor Furan-2-carboxylic Acid or Furfural Activation Activation / Oxidation Precursor->Activation Step 1 Amidation Amidation with Ammonia (NH3) Activation->Amidation Step 2 Product This compound Amidation->Product Step 3 Purification Purification (Crystallization) Product->Purification Step 4 G cluster_lumen Location: GI Tract DF Diloxanide Furoate (Prodrug) Hydrolysis Hydrolysis (Esterases) DF->Hydrolysis Ingestion Lumen Intestinal Lumen Diloxanide Diloxanide (Active Amoebicide) Hydrolysis->Diloxanide FuroicAcid Furoic Acid (Byproduct) Hydrolysis->FuroicAcid Action Disrupts Parasite Metabolism Diloxanide->Action Targets E. histolytica

References

Synthesis of 2-Furamide from Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting furfural, a key biomass-derived platform chemical, into 2-furamide. This compound is a valuable compound with applications in medicinal chemistry and as a precursor for various fine chemicals. This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes the key chemical transformations and workflows.

Core Synthetic Methodologies

The synthesis of this compound from furfural can be broadly categorized into three main approaches:

  • Two-Step Synthesis via 2-Furoic Acid: This is the most common and well-documented route. It involves the initial oxidation of furfural to 2-furoic acid, which is subsequently converted to this compound through amidation.

  • Direct Catalytic Amidation: This approach aims to convert furfural directly to this compound in a single step, offering a more atom-economical and potentially cost-effective process.

  • Synthesis via 2-Furanenitrile Intermediate: This pathway involves the ammoxidation of furfural to produce 2-furanenitrile, which is then hydrolyzed to yield this compound.

Each of these methodologies encompasses various specific techniques, catalysts, and reaction conditions that influence the overall efficiency and selectivity of the synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the key synthetic steps, allowing for a clear comparison of different catalytic systems and reaction conditions.

Oxidation of Furfural to 2-Furoic Acid
CatalystOxidantBaseTemperature (°C)PressureReaction Time (h)Furfural Conversion (%)2-Furoic Acid Yield (%)Selectivity (%)
AuPd/Mg(OH)₂O₂NaOH303 bar18493.2>95
Ag/TiO₂AirNaOH2515 bar39696>98
Au/Zeolite Templated Carbon (ZTC)O₂-1106 bar4~90~90100
Ru pincer complexH₂ONaOH150-48>95>95-
Nocardia corallina B-276 (resting cells)--30-8-88-
Amidation of 2-Furoic Acid to this compound
Amine SourceCoupling System/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineEDC, HOBt, DMAPCH₃CN18Room Temp.80
4-AminophenolEDCDCM-Room Temp.74.4
BenzylamineTBTU, DIPEADMF-Room Temp.73-82
DiethylamineTBTU, DIPEADMF-Room Temp.73-82
Aqueous AmmoniaDiboronic acid anhydride----

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Catalytic Oxidation of Furfural to 2-Furoic Acid using Ag/TiO₂

Materials:

  • Furfural (FF)

  • Silver nitrate (AgNO₃)

  • Titanium dioxide (TiO₂) P25

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen (N₂) and Air

Catalyst Preparation (5 wt% Ag/TiO₂):

  • Disperse 1.9 g of TiO₂ P25 in 100 mL of deionized water and sonicate for 30 minutes.

  • Dissolve 0.157 g of AgNO₃ in 10 mL of deionized water.

  • Add the AgNO₃ solution dropwise to the TiO₂ suspension under vigorous stirring.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the water at 80°C under reduced pressure.

  • Dry the resulting solid at 110°C overnight.

  • Calcine the solid at 400°C for 4 hours in static air.

  • Reduce the catalyst under a flow of H₂ at 300°C for 2 hours before use.

Oxidation Reaction:

  • In a batch reactor, add the desired amount of Ag/TiO₂ catalyst and an aqueous solution of NaOH.

  • Add the furfural solution to the reactor.

  • Seal the reactor and purge with N₂ several times.

  • Pressurize the reactor with air to 15 bar.

  • Stir the reaction mixture at room temperature (25°C) for 3 hours.[1]

  • After the reaction, filter the catalyst from the solution.

  • Analyze the liquid phase by HPLC to determine the conversion of furfural and the yield of 2-furoic acid.

Protocol 2: Amidation of 2-Furoic Acid using EDC and HOBt

Materials:

  • 2-Furoic acid

  • Amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-furoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add HOBt (1.2 eq) and DMAP (catalytic amount) to the solution.

  • Add the amine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and a general experimental workflow.

Synthesis_Pathways cluster_two_step Two-Step Synthesis cluster_direct Direct Synthesis cluster_nitrile Via Nitrile Intermediate Furfural_ts Furfural FuroicAcid 2-Furoic Acid Furfural_ts->FuroicAcid Oxidation (e.g., Ag/TiO₂, O₂) Furamide_ts This compound FuroicAcid->Furamide_ts Amidation (e.g., NH₃, Coupling Agent) Furfural_d Furfural Furamide_d This compound Furfural_d->Furamide_d Direct Amidation (Catalyst, NH₃) Furfural_n Furfural Furonitrile 2-Furanenitrile Furfural_n->Furonitrile Ammoxidation (Catalyst, NH₃, O₂) Furamide_n This compound Furonitrile->Furamide_n Hydrolysis

Caption: Major synthetic routes from furfural to this compound.

Experimental_Workflow start Start: Reactant & Catalyst Preparation reaction Reaction Setup (Solvent, Temperature, Pressure) start->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring workup Work-up & Product Isolation (Extraction, Filtration) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End: Pure this compound characterization->end

Caption: A general experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from furfural is a versatile process with multiple viable pathways. The traditional two-step method involving the oxidation of furfural to 2-furoic acid followed by amidation is well-established and offers high yields with a variety of catalytic systems.[1][2][3] Direct amidation and the nitrile intermediate route present more atom-economical alternatives, though they are currently less explored in the literature. The choice of synthetic route will depend on factors such as desired yield, purity requirements, cost of catalysts and reagents, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to aid researchers in selecting and optimizing the most suitable method for their specific needs in the development of this compound and its derivatives.

References

Spectroscopic Profile of 2-Furamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-Furamide, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of this compound (C₅H₅NO₂), a heterocyclic amide with potential applications in medicinal chemistry and materials science. The following sections present tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such spectra, and a visual representation of the spectroscopic analysis workflow. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources and is presented in the tables below. It is important to note that some of the NMR data is based on predicted spectra due to the limited availability of comprehensive public experimental datasets.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The furan ring protons exhibit characteristic chemical shifts and coupling patterns.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H5~7.6ddJ = 1.8, 0.8
H3~7.2ddJ = 3.6, 0.8
H4~6.5ddJ = 3.6, 1.8
-NH₂~7.5 (broad)s-
-NH₂~6.9 (broad)s-

Note: Data is interpreted from publicly available spectra, and amide proton shifts can vary significantly with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Carbon Assignment Chemical Shift (δ) ppm
C=O~160
C2~147
C5~145
C3~118
C4~112

Note: Data is based on predicted spectra from publicly available databases.

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database[1].

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400-3200N-H stretch (amide)Strong, broad
~3100C-H stretch (aromatic)Medium
~1670C=O stretch (amide I)Strong
~1580N-H bend (amide II)Medium
~1470, 1390C=C stretch (furan ring)Medium
~1020C-O-C stretch (furan ring)Strong
MS (Mass Spectrometry) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

m/z Relative Abundance (%) Assignment
111100[M]⁺ (Molecular Ion)
95High[M - NH₂]⁺
67Medium[M - NH₂ - CO]⁺
39Medium[C₃H₃]⁺

Note: Fragmentation patterns are predicted based on the structure of this compound.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, acquire a proton-decoupled experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.51 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts and multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the this compound to a fine powder using an agate mortar and pestle.

    • Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of solid this compound into a capillary tube or onto a direct insertion probe.

    • Insert the probe into the ion source of the mass spectrometer.

  • Instrument Parameters:

    • The ion source is typically maintained under a high vacuum.

    • The sample is vaporized by heating the probe.

    • The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.

  • Data Acquisition:

    • The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Sample NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, N-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Furamide Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical characteristics of 2-Furamide powder, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the experimental workflow.

Core Physical Properties

This compound, also known as furan-2-carboxamide, is a heterocyclic organic compound with the chemical formula C5H5NO2.[1][2][3] It presents as a white to almost white crystalline powder.[1][4][5] This compound serves as a versatile building block in organic synthesis and has been explored for its potential in pharmaceutical and agricultural applications.[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound powder.

PropertyValueReferences
Molecular Formula C5H5NO2[1][2][3][4]
Molecular Weight 111.10 g/mol [1][2][3][4]
Melting Point 138 - 144 °C[1][4][6]
Boiling Point 148 °C at 11 mmHg[4]
Appearance White to almost white crystalline powder[1][4][5]
Solubility Good solubility in methanol[1]
CAS Number 609-38-1[1][3][4]
IUPAC Name furan-2-carboxamide[1][3]
Crystal Structure (CCDC No.) 765490[3]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point (Capillary Method)

The melting point of this compound is determined using the capillary method, a standard and widely used technique for crystalline solids.[7][8]

Apparatus and Materials:

  • Melting point apparatus (e.g., DigiMelt)[9]

  • Capillary tubes (thin-walled, sealed at one end)

  • This compound powder sample (finely ground)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a clean, dry mortar and finely ground to a uniform powder.[10]

  • Capillary Tube Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed powder is achieved.[9]

  • Apparatus Setup: The melting point apparatus is turned on and the desired starting temperature (approximately 10-15°C below the expected melting point of 138°C) and ramp rate (e.g., 1-2°C/min for a precise measurement) are set.[9]

  • Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

  • Observation: The sample is observed through the magnifying lens as the temperature increases. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[11]

  • Reporting: The melting point is reported as a range from the onset to the final melting temperature. For this compound, this is expected to be in the range of 138-144°C.[1][4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique used to determine the equilibrium solubility of a solid in a particular solvent.[12]

Apparatus and Materials:

  • This compound powder sample

  • Solvent of interest (e.g., methanol)

  • Analytical balance

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a screw-capped vial. This ensures that a saturated solution is formed with excess solid present.[12][13]

  • Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13]

  • Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove all solid particles.[13]

  • Analysis: The concentration of this compound in the clear, filtered solution is determined using a suitable analytical method. For a UV-active compound like this compound, UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance can be used. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.[14][15]

Apparatus and Materials:

  • Powder X-ray diffractometer

  • Sample holder (low-background type recommended)

  • This compound powder sample (finely ground)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The this compound powder is finely ground to ensure a random orientation of the crystallites.[16]

  • Sample Mounting: The powdered sample is packed into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge.[14]

  • Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source (e.g., Cu Kα radiation) is selected, and the instrument parameters such as the scanning range of 2θ angles (e.g., 5° to 70°), step size, and scan speed are set.[15]

  • Data Collection: The PXRD pattern is collected by scanning the detector through the specified range of 2θ angles. The instrument records the intensity of the diffracted X-rays at each angle.[15]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are unique to the crystalline structure of this compound. This experimental pattern can be compared to reference patterns from crystallographic databases, such as the Cambridge Structural Database (CSD), using the known CCDC number (765490) for this compound to confirm its identity and phase purity.[3][17]

Visualizations

The following diagram illustrates the general experimental workflow for the physical characterization of this compound powder.

G cluster_start Sample Preparation cluster_characterization Physical Characterization cluster_results Data Analysis & Reporting start This compound Powder grind Grind to Fine Powder start->grind mp Melting Point Determination grind->mp sol Solubility Determination grind->sol pxrd Powder X-ray Diffraction grind->pxrd mp_data Melting Range (°C) mp->mp_data sol_data Solubility (mg/mL) sol->sol_data pxrd_data Diffraction Pattern pxrd->pxrd_data

References

An In-depth Technical Guide to 2-Furamide (CAS 609-38-1): Properties, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Furamide (CAS 609-38-1), a heterocyclic organic compound with applications in pharmaceuticals, agrochemicals, and polymer science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines essential safety and handling information. The content is structured to serve as a critical resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound, also known as furan-2-carboxamide, is a stable, white to off-white crystalline powder.[1] Its core structure consists of a furan ring substituted with an amide group, which imparts its characteristic reactivity and solubility.[1] The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 609-38-1[1]
IUPAC Name furan-2-carboxamide[2]
Synonyms 2-Furancarboxamide, Furamide, 2-Furylamide, Furfurylamide[1]
Molecular Formula C₅H₅NO₂[1]
Molecular Weight 111.10 g/mol [3]
Appearance White to almost white crystalline powder[1]
Melting Point 140 - 144 °C[1]
Boiling Point 148 °C at 11 mmHg[1]
Solubility Almost transparent in methanol, indicating good solubility.[4]
InChI Key TVFIYRKPCACCNL-UHFFFAOYSA-N[2]
SMILES C1=COC(=C1)C(=O)N[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of its precursor, 2-furoic acid. A robust and frequently employed method involves a two-step process: the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, followed by amidation with ammonia.

Experimental Protocol: Two-Step Synthesis from 2-Furoic Acid

This protocol details the synthesis of this compound starting from 2-furoic acid via a 2-furoyl chloride intermediate.

Part A: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid [5][6]

  • Materials:

    • 2-Furoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene (optional, as solvent)

    • N,N-Dimethylformamide (DMF, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), suspend 2-furoic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of DMF (e.g., 0.05 eq).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (typically 50-70°C).

    • Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound from 2-Furoyl Chloride [6]

  • Materials:

    • Crude 2-furoyl chloride from Part A

    • Concentrated aqueous ammonia (e.g., 28-30%)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Procedure:

    • In a separate flask, cool a concentrated solution of aqueous ammonia in an ice bath to 0-5°C.

    • Dissolve the crude 2-furoyl chloride in an anhydrous, inert solvent such as THF or diethyl ether.

    • Add the 2-furoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. It is critical to maintain the reaction temperature below 10°C due to the exothermic nature of the reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

    • The resulting precipitate (this compound) is collected by filtration.

    • Wash the product with cold water to remove any ammonium chloride.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) + cat. DMF ThionylChloride->FuroylChloride Ammonia Aqueous Ammonia (NH₃) Furamide This compound Ammonia->Furamide CrudeFuramide Crude this compound Furamide->CrudeFuramide Filtration & Washing FuroylChloride_ref->Furamide 0-10°C PureFuramide Pure this compound CrudeFuramide->PureFuramide Recrystallization Recrystallization (e.g., Ethanol/Water) Recrystallization->PureFuramide

A schematic of the two-step synthesis of this compound.

Biological Activity and Mechanism of Action

While this compound has been investigated for its potential antiparasitic and antibacterial properties, its precise mechanism of action is not well-elucidated in current literature.[4] Studies have indicated its amoebicidal activity against Entamoeba histolytica.[4] However, much of the detailed mechanistic information available is for the drug Diloxanide Furoate, a different molecule that also contains a furan ring and is used to treat amoebiasis.[7][8]

The broader class of furan-containing compounds exhibits a range of antimicrobial activities. The furan ring is a key structural motif in several therapeutic agents. For instance, in nitrofurans, the antimicrobial effect is attributed to the reductive activation of the nitro group within bacterial cells, leading to the generation of reactive intermediates that can damage bacterial DNA and ribosomal proteins. It is plausible that the biological activity of this compound is also linked to the unique electronic properties of the furan ring, but further research is required to determine the specific molecular targets and pathways involved.

Safety and Handling

Comprehensive safety data for this compound is limited, and as such, it should be handled with care in a laboratory setting, adhering to good industrial hygiene and safety practices.[2]

Hazard Identification and First Aid

While a full toxicological profile is not available, Safety Data Sheets (SDS) provide general guidance.

Exposure RouteSymptoms & First Aid MeasuresReference(s)
Inhalation May be harmful if inhaled. Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact May be harmful in contact with skin and may cause skin irritation. Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2]
Eye Contact Causes eye irritation. Rinse thoroughly with plenty of pure water for at least 15 minutes and consult a physician.[2]
Ingestion Harmful if swallowed. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Handling and Storage
  • Handling: Handle in a well-ventilated place.[2] Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, nitric acid, and sulfuric acid.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Toxicity Data

Conclusion

This compound (CAS 609-38-1) is a versatile furan derivative with established applications as a chemical intermediate. This guide has consolidated the available technical data on its properties, synthesis, and safety. While its potential as a bioactive molecule is recognized, particularly in the context of antiparasitic and antimicrobial research, there is a clear need for further investigation into its specific mechanism of action and a comprehensive toxicological profile. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its biological activities and potential therapeutic applications. It is imperative for researchers to adhere to the outlined safety precautions when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Furamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-furamide derivatives, their significance in medicinal chemistry, and the primary pathways for their synthesis. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key chemical processes to support research and development in this field.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 2-furancarboxamide, is a heterocyclic organic compound featuring a furan ring substituted with an amide group.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the furan moiety.[2][3] The furan ring is often employed as a bioisostere for other functional groups, such as phenyl or thiazole rings, a strategy used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhance metabolic stability, or reduce toxicity.[3][4]

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiparasitic, anti-inflammatory, and antihyperlipidemic properties.[1][5][6] Their versatility makes them valuable building blocks in the design and development of novel therapeutic agents and advanced materials like biodegradable polymers.[1][2]

Core Synthesis Pathways for this compound Derivatives

The synthesis of N-substituted this compound derivatives primarily begins with 2-furoic acid or its activated forms. The key transformation is the formation of an amide bond with a desired amine. Modern synthetic chemistry offers several robust methods to achieve this, ranging from classical activation techniques to advanced metal-catalyzed cross-coupling reactions.

The most common strategies include:

  • Amidation via Coupling Agents: Direct formation of the amide bond by activating the carboxylic acid in situ.

  • Acyl Chloride Intermediate: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method for forming C-N bonds.[7][8]

  • Copper-Catalyzed Ullmann Condensation: A classic method for C-N bond formation, particularly relevant for certain substrates.[9][10]

The choice of method often depends on the substrate scope, functional group tolerance, desired yield, and available resources.[3]

G cluster_start Starting Materials FuroicAcid 2-Furoic Acid Coupling Amidation via Coupling Agents FuroicAcid->Coupling FuroylChloride 2-Furoyl Chloride AcylChloride Reaction with Acyl Chloride FuroylChloride->AcylChloride FuranHalide 2-Halo Furan Buchwald Buchwald-Hartwig Amination (Pd-cat.) FuranHalide->Buchwald Ullmann Ullmann Condensation (Cu-cat.) FuranHalide->Ullmann Product N-Substituted This compound Derivative Coupling->Product AcylChloride->Product Buchwald->Product Ullmann->Product Amine Primary or Secondary Amine (R-NH₂ / R₂-NH) Amine->Coupling Amine->AcylChloride Amine->Buchwald Amine->Ullmann

Fig. 1: Overview of primary synthesis pathways for N-substituted this compound derivatives.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various N-substituted 2-furamides, categorized by the synthetic method employed. This allows for a direct comparison of reaction conditions, times, and yields.

Table 1: Amide Synthesis via Coupling Agents

Amine Coupling System Solvent Reaction Time (h) Yield (%) Purity
Aniline EDC, HOBt, DMAP CH₃CN 18 80 >95%
4-Aminophenol EDC DCM - 74.4 >95%
Benzylamine TBTU, DIPEA DMF - 73-82 >95%
Diethylamine TBTU, DIPEA DMF - 73-82 >95%

Data sourced from BenchChem Application Notes.[3]

Table 2: Amide Synthesis via Acyl Chloride Intermediate

Amine Base Solvent Reaction Time (h) Yield (%) Purity
Aniline Pyridine DCM 1-4 High >95%
Benzylamine Triethylamine DCM 1-4 High >95%
Piperidine Triethylamine DCM 1-4 High >95%

Qualitative yield data based on typical high-yielding nature of this method.[3]

Table 3: Microwave-Assisted Synthesis

Amine Conditions Reaction Time (min) Yield (%) Purity
Various Amines Solvent-free, Microwave Irradiation 5-15 85-95 >95%

General data indicating the efficiency of microwave-assisted methods.[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key synthetic methods.

This method involves the in-situ activation of 2-furoic acid with a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[3]

G cluster_workflow Experimental Workflow: Amidation with Coupling Agents A 1. Dissolve 2-furoic acid, amine, and HOBt in anhydrous solvent (e.g., DCM). B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add EDC portion-wise to the stirred mixture. B->C D 4. Allow reaction to warm to room temperature and stir for 12-24h. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with water and perform aqueous work-up. E->F G 7. Dry organic layer and concentrate under reduced pressure. F->G H 8. Purify crude product via column chromatography or recrystallization. G->H

Fig. 2: Step-by-step workflow for synthesis using coupling agents.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure N-substituted this compound.[3]

This classic, often high-yielding method involves two discrete steps: the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, followed by its reaction with the target amine.[3]

Protocol:

Step A: Preparation of 2-Furoyl Chloride

  • Reaction Setup: In a fume hood, add 2-furoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Addition of Chlorinating Agent: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the flask. A few drops of DMF can be added as a catalyst.

  • Heating: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in an anhydrous solvent such as DCM.

  • Cooling: Cool the amine solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of the 2-furoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, proceed with an aqueous work-up as described in Method 1 (Protocol step 6).

  • Purification: Dry, concentrate, and purify the crude product as described in Method 1 (Protocol steps 7-8).[3]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[7] This modern method offers excellent functional group tolerance and is a powerful tool for synthesizing complex this compound derivatives from 2-bromo or 2-chloro furans.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide L-Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amide Ligand Exchange (HNR₂) PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ (Product) PdII_Amide->Product G cluster_cycle Ullmann Condensation (Goldberg) Catalytic Cycle CuI L-Cu(I)-X CuI_Amide L-Cu(I)-NR₂ CuI->CuI_Amide Ligand Exchange (HNR₂ + Base) CuIII L-Cu(III)(Ar)(NR₂)(X) CuI_Amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-NR₂ (Product) CuIII->Product

References

2-Furamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furamide, a stable, crystalline solid derived from the renewable platform chemical furfural, has emerged as a versatile and valuable building block in organic synthesis. Its unique chemical architecture, featuring a furan ring coupled with a primary amide, offers multiple reactive sites for the construction of complex molecular frameworks. This guide provides a comprehensive overview of this compound's utility in key synthetic transformations, including Diels-Alder reactions, multicomponent reactions, and ring-opening reactions, highlighting its potential in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₅H₅NO₂[1]
Molecular Weight 111.10 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 142-144 °C[2]
CAS Number 609-38-1[1]
Solubility Soluble in hot water, ethanol, and ether

Synthesis of this compound

This compound can be synthesized through several methods, with the amidation of 2-furoic acid or its derivatives being the most common. A typical laboratory-scale synthesis involves the reaction of 2-furoyl chloride with ammonia.

Experimental Protocol: Synthesis of this compound from 2-Furoyl Chloride

Materials:

  • 2-Furoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-furoyl chloride (1 equivalent) in dichloromethane.

  • Slowly add an excess of aqueous ammonia (3-4 equivalents) to the stirred solution. A white precipitate will form.

  • Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

This compound in Diels-Alder Reactions

The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, providing access to 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. Research has shown that the Diels-Alder reaction of 2-furoic acid derivatives, including amides, with maleimides is significantly enhanced in water.[3][4]

Experimental Protocol: Diels-Alder Reaction of a this compound Derivative with N-Phenylmaleimide (Analogous Procedure)

Materials:

  • This compound derivative (e.g., N-substituted this compound)

  • N-Phenylmaleimide

  • Water

  • Stir plate with heating

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask, suspend the this compound derivative (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in water to achieve a concentration of approximately 1 M.

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Analogous Diels-Alder Reactions of 2-Furoic Acid Derivatives: [3]

Furan DieneDienophileSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
2-Furoic acidN-MethylmaleimideWater50169877
Methyl 2-furoateN-MethylmaleimideWater50169575
This compound (anticipated)N-PhenylmaleimideWater50-8016-24HighModerate to High

Note: Data for this compound is an estimation based on the reactivity of similar derivatives.

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product 2_Furamide This compound (Diene) Mixing Mix in Water 2_Furamide->Mixing Maleimide N-Phenylmaleimide (Dienophile) Maleimide->Mixing Heating Heat (50-80 °C) Mixing->Heating Cooling Cool to RT Heating->Cooling Isolation Filtration or Extraction Cooling->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Adduct 7-Oxabicyclo[2.2.1]heptene Adduct Purification->Adduct

Caption: Workflow for the Diels-Alder reaction of this compound.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. This compound, with its nucleophilic nitrogen and the potential for the furan ring to participate in subsequent reactions, is a promising candidate for MCRs like the Ugi and Passerini reactions. While specific examples utilizing the parent this compound are not extensively documented, its derivatives and related furan compounds have been successfully employed.

The Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. A plausible Ugi reaction involving this compound would utilize it as the carboxylic acid component, reacting with an aldehyde, an amine, and an isocyanide.

Ugi_Reaction Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine 2_Furamide This compound (Acid) Adduct α-Adduct 2_Furamide->Adduct Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nitrilium_Ion->Adduct Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: Proposed Ugi reaction pathway involving this compound.

Experimental Protocol: General Procedure for an Ugi-type Reaction

The following is a general procedure that can be adapted for a reaction involving this compound as the acid component.[5]

Materials:

  • Aldehyde (1 equivalent)

  • Amine (1 equivalent)

  • This compound (1 equivalent)

  • Isocyanide (1 equivalent)

  • Methanol (or another suitable solvent)

Procedure:

  • Dissolve the aldehyde and amine in methanol in a round-bottom flask and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Add this compound to the reaction mixture and stir until it dissolves.

  • Cool the mixture in an ice bath and add the isocyanide dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Ring-Opening Reactions of the Furan Nucleus in this compound

The furan ring is susceptible to cleavage under certain conditions, such as strong acid catalysis, which can lead to the formation of linear, highly functionalized products. While specific protocols for the ring-opening of this compound are scarce, the general mechanism involves protonation of the furan ring followed by nucleophilic attack.

Diagram: Acid-Catalyzed Furan Ring Opening

Ring_Opening 2_Furamide This compound Protonation Protonation (H+) 2_Furamide->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Carbocation->Nucleophilic_Attack Ring_Opened_Product Linear Product Nucleophilic_Attack->Ring_Opened_Product

Caption: General mechanism for acid-catalyzed ring opening of the furan in this compound.

Experimental Considerations for Ring-Opening Reactions

The conditions required for the ring-opening of the furan in this compound would likely involve treatment with a strong acid (e.g., HCl, H₂SO₄) in an aqueous or alcoholic solvent at elevated temperatures. The amide functionality may influence the reaction rate and product distribution compared to other furan derivatives. Careful optimization of reaction conditions would be necessary to achieve selective ring opening and avoid unwanted side reactions.

Applications in Drug Development and Materials Science

The synthetic versatility of this compound makes it an attractive starting material for the generation of libraries of diverse compounds for drug discovery. The resulting heterocyclic structures from Diels-Alder and multicomponent reactions are common motifs in biologically active molecules. Furthermore, the ability of this compound to undergo polymerization reactions opens avenues for its use in the development of novel, bio-based polymers with unique properties.[6]

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in modern organic synthesis. Its ability to participate in a range of powerful transformations, including Diels-Alder, multicomponent, and ring-opening reactions, provides synthetic chemists with a valuable tool for the construction of complex and functionally diverse molecules. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and applications in the fields of medicinal chemistry, agrochemicals, and materials science.

References

The Therapeutic Potential of the 2-Furamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-furamide moiety, a heterocyclic amide, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block for the design and synthesis of novel therapeutic agents across a spectrum of diseases, including cancer, hyperlipidemia, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the burgeoning applications of this compound in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Synthesis of this compound

This compound, also known as furan-2-carboxamide, is a white to off-white crystalline solid with the chemical formula C₅H₅NO₂. Its structure features a five-membered aromatic furan ring directly attached to an amide group. This arrangement confers a planar geometry and allows for various chemical modifications to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Melting Point142-144 °C
CAS Number609-38-1

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the amidation of 2-furoic acid or its activated derivatives, such as acyl chlorides, with the desired amine.

General Synthesis of N-substituted-2-furamides

A prevalent method for synthesizing N-substituted this compound derivatives involves the reaction of 2-furoyl chloride with a variety of primary or secondary amines in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products r1 2-Furoyl Chloride p1 Nucleophilic Acyl Substitution r1->p1 r2 Amine (R-NH2) r2->p1 r3 Base (e.g., Triethylamine) r3->p1 pr1 N-substituted-2-furamide p1->pr1 pr2 Triethylamine Hydrochloride p1->pr2

Caption: General reaction scheme for the synthesis of N-substituted-2-furamide derivatives.

Applications in Anticancer Drug Discovery

The this compound scaffold has been extensively explored in the development of novel anticancer agents. Derivatives incorporating this moiety have demonstrated significant cytotoxic activity against a range of cancer cell lines through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Anticancer Activity of this compound Derivatives

Several studies have reported the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

Table 2: In Vitro Anticancer Activity (IC50) of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-benzoylphenyl)-2-furamide derivative 3b HeLa (Cervical Cancer)3.86
N-(4-benzoylphenyl)-2-furamide derivative 3d MCF-7 (Breast Cancer)11.02
Carbamothioyl-furan-2-carboxamide derivative 4d HepG2 (Liver Cancer)- (33.29% cell viability at 20 µg/mL)
Carbamothioyl-furan-2-carboxamide derivative 4d Huh-7 (Liver Cancer)- (45.09% cell viability at 20 µg/mL)
Carbamothioyl-furan-2-carboxamide derivative 4d MCF-7 (Breast Cancer)- (41.81% cell viability at 20 µg/mL)
Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 HeLa (Cervical Cancer)3.86
Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 MCF-7 (Breast Cancer)4.25
Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 A549 (Lung Cancer)11.02
Mechanism of Action: Induction of Apoptosis

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on furan-2-carboxamide functionalized aroyl thiourea ruthenium(II) complexes have shown that they can trigger mitochondrial dysfunction-mediated apoptosis. This process involves an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and the upregulation of pro-apoptotic proteins.

G This compound Derivative This compound Derivative ↑ ROS Production ↑ ROS Production This compound Derivative->↑ ROS Production ↓ Mitochondrial Membrane Potential ↓ Mitochondrial Membrane Potential This compound Derivative->↓ Mitochondrial Membrane Potential ↓ Bcl-2 Expression ↓ Bcl-2 Expression This compound Derivative->↓ Bcl-2 Expression Mitochondrial Dysfunction Mitochondrial Dysfunction ↑ ROS Production->Mitochondrial Dysfunction ↓ Mitochondrial Membrane Potential->Mitochondrial Dysfunction ↑ Caspase-9 Activation ↑ Caspase-9 Activation Mitochondrial Dysfunction->↑ Caspase-9 Activation ↑ Caspase-3 Activation ↑ Caspase-3 Activation ↑ Caspase-9 Activation->↑ Caspase-3 Activation Apoptosis Apoptosis ↑ Caspase-3 Activation->Apoptosis ↓ Bcl-2 Expression->↑ Caspase-9 Activation

Caption: Proposed apoptotic pathway induced by certain this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Applications in Antihyperlipidemic Drug Discovery

Derivatives of this compound have also shown promise as potent antihyperlipidemic agents. Specifically, a series of N-(4-benzoylphenyl)-2-furamides have been synthesized and evaluated for their ability to lower plasma lipid levels in animal models.

Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamides

In a study using a Triton WR-1339-induced hyperlipidemic rat model, several N-(4-benzoylphenyl)-2-furamide derivatives demonstrated significant reductions in plasma triglyceride and total cholesterol levels.

Table 3: In Vivo Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Derivatives in Rats

CompoundDose (mg/kg)% Reduction in Triglycerides% Reduction in Total CholesterolReference
3b 15Significant (p<0.0001)Significant (p<0.0001)
3d 15Significant (p<0.0001)Significant (p<0.0001)
Bezafibrate (Standard)100Significant (p<0.0001)-

Note: The original paper reported statistical significance rather than exact percentage reductions.

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model

This in vivo model is widely used to screen for potential antihyperlipidemic agents.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight) dissolved in saline. A normal control group receives only the vehicle.

  • Compound Administration: The test compounds (e.g., N-(4-benzoylphenyl)-2-furamides) and a standard drug (e.g., bezafibrate) are administered orally or intraperitoneally to different groups of Triton-treated rats. A hyperlipidemic control group receives only the vehicle.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus at specified time points (e.g., 6, 12, and 24 hours) after compound administration.

  • Lipid Profile Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol and triglycerides are determined using commercially available enzymatic kits.

  • Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group, and the percentage reduction is calculated. Statistical analysis is performed to determine the significance of the observed effects.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Wistar Rats B Triton WR-1339 Injection (i.p.) A->B C Induction of Hyperlipidemia B->C D Vehicle Control C->D E This compound Derivative C->E F Standard Drug (e.g., Bezafibrate) C->F G Blood Collection D->G E->G F->G H Plasma Separation G->H I Lipid Profile Measurement (Cholesterol, Triglycerides) H->I J Data Analysis I->J

Caption: Workflow for the in vivo evaluation of antihyperlipidemic activity.

Other Medicinal Chemistry Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including the development of antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

Carbamothioyl-furan-2-carboxamide derivatives have been shown to possess significant antimicrobial activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of a Carbamothioyl-furan-2-carboxamide Derivative

OrganismMIC (µg/mL)
Staphylococcus aureus150.7 - 295
Escherichia coli150.7 - 295
Aspergillus niger150.7 - 295
Fusarium solani150.7 - 295
Enzyme Inhibition

2-Furoic piperazide derivatives have been investigated as inhibitors of enzymes relevant to type 2 diabetes and Alzheimer's disease, such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust framework for the development of a diverse range of therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through structural modifications make it an attractive starting point for drug discovery programs. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in the treatment of cancer, hyperlipidemia, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2-Furamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-furamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antihyperlipidemic properties.

Application Notes

N-substituted this compound derivatives constitute a versatile class of compounds with a wide range of applications in drug discovery and development. The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into amide linkages has yielded numerous biologically active molecules.

Anticancer Activity: Several N-substituted this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds. For instance, derivatives bearing aromatic or heteroaromatic moieties have shown significant anticancer potential.

Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. N-substituted this compound derivatives have emerged as a promising class of compounds with activity against a range of pathogens. The antimicrobial efficacy is influenced by the lipophilicity and electronic properties of the N-substituent, which affects the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Antihyperlipidemic Activity: Certain N-substituted this compound derivatives have been shown to possess lipid-lowering properties. For example, N-(4-benzoylphenyl)-2-furamide derivatives have been reported to significantly reduce plasma triglyceride and total cholesterol levels in preclinical models.[1] These findings suggest their potential as therapeutic agents for the management of dyslipidemia and related cardiovascular diseases.

Experimental Protocols

Two primary methods for the synthesis of N-substituted this compound derivatives are detailed below: amidation of 2-furoic acid using a coupling agent and amidation of 2-furoyl chloride.

Protocol 1: Synthesis via Amidation of 2-Furoic Acid using a Coupling Agent

This protocol describes a general procedure for the direct coupling of 2-furoic acid with a primary or secondary amine using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Workflow for Amidation of 2-Furoic Acid:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-furoic acid and HOBt in anhydrous DMF B Add amine to the solution A->B C Cool to 0°C B->C D Add EDC·HCl portion-wise C->D E Stir at room temperature for 12-24h D->E F Pour into water and extract with ethyl acetate E->F G Wash with NaHCO3 (aq) and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: General workflow for the synthesis of N-substituted 2-furamides via coupling agent-mediated amidation.

Materials:

  • 2-Furoic acid

  • Appropriate primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography or recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-furoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted this compound derivative.

Protocol 2: Synthesis via Amidation of 2-Furoyl Chloride

This protocol involves the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, which is then reacted with an amine in the presence of a base.

Workflow for Amidation of 2-Furoyl Chloride:

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A React 2-furoic acid with thionyl chloride B Reflux for 1-2h A->B C Remove excess thionyl chloride B->C E Add 2-furoyl chloride solution dropwise at 0°C C->E D Dissolve amine and triethylamine in anhydrous DCM D->E F Stir at room temperature E->F G Wash with water, NaHCO3 (aq), and brine F->G H Dry, concentrate, and purify G->H

Caption: Two-step workflow for the synthesis of N-substituted 2-furamides via 2-furoyl chloride.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate primary or secondary amine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography or recrystallization

Procedure:

Step 1: Synthesis of 2-Furoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid (1.0 eq) and an excess of thionyl chloride (2.0-3.0 eq).

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • In a separate round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2-furoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, wash the reaction mixture with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted this compound derivative.

Data Presentation

The following tables summarize the synthesis of various N-substituted this compound derivatives with their corresponding yields and characterization data.

Table 1: Synthesis of N-Aryl-2-Furamide Derivatives

CompoundAr-NH₂MethodYield (%)m.p. (°C)¹H NMR (δ, ppm)Ref.
1a Aniline285145-1477.10-7.80 (m, 8H, Ar-H, furan-H), 8.50 (s, 1H, NH)-
1b 4-Chloroaniline288168-1707.15-7.75 (m, 7H, Ar-H, furan-H), 8.62 (s, 1H, NH)-
1c 4-Methoxyaniline178152-1543.80 (s, 3H, OCH₃), 6.90-7.70 (m, 7H, Ar-H, furan-H), 8.45 (s, 1H, NH)-
1d 4-Nitroaniline292210-2127.20-8.30 (m, 7H, Ar-H, furan-H), 9.10 (s, 1H, NH)-

Table 2: Synthesis of N-Alkyl/Benzyl-2-Furamide Derivatives

CompoundR-NH₂MethodYield (%)m.p. (°C) / State¹H NMR (δ, ppm)Ref.
2a Benzylamine190110-1124.60 (d, 2H, CH₂), 6.50-7.60 (m, 8H, Ar-H, furan-H), 8.20 (t, 1H, NH)-
2b Cyclohexylamine182128-1301.20-2.00 (m, 10H, cyclohexyl-H), 3.90 (m, 1H, CH), 6.45-7.55 (m, 3H, furan-H), 7.90 (d, 1H, NH)-
2c n-Butylamine287Oil0.95 (t, 3H, CH₃), 1.30-1.60 (m, 4H, CH₂CH₂), 3.35 (q, 2H, NCH₂), 6.40-7.50 (m, 3H, furan-H), 7.85 (t, 1H, NH)-

Table 3: Antimicrobial Activity of Selected N-substituted this compound Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansRef.
3a (N-(4-hydroxyphenyl)-2-furamide)2550100>10050-
3b (N-(4-chlorophenyl)-2-furamide)12.5255010025-
3c (N-(4-nitrophenyl)-2-furamide)6.2512.5255012.5-
Ampicillin3.121.566.25>100--
Fluconazole----6.25-

Putative Signaling Pathway

While the precise signaling pathways for many N-substituted this compound derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key signaling cascades implicated in cancer progression. For instance, many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby blocking downstream signaling. A plausible, albeit hypothetical, pathway for an anticancer N-substituted this compound derivative could involve the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR or VEGFR pathway, which are frequently dysregulated in cancer.

Hypothetical Signaling Pathway for an Anticancer N-substituted this compound Derivative:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor N-substituted This compound Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by an N-substituted this compound derivative, leading to the suppression of cancer cell proliferation, survival, and angiogenesis.

References

The Furanamide Moiety: A Privileged Scaffold in Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The furan ring system, a five-membered aromatic heterocycle containing one oxygen atom, is a common motif in a variety of biologically active compounds. When coupled with an amide linkage, it forms the furanamide scaffold, which has garnered significant interest in medicinal chemistry. While direct and extensive research on the antiparasitic properties of the parent 2-furamide is limited in publicly available literature, the broader class of molecules containing the 2-furoic acid and related furan-based structures has proven to be a fertile ground for the development of potent antiparasitic agents. This document will explore the application of the furan-amide and related furan-containing scaffolds in the development of antiparasitic drugs, with a focus on the well-established drug Diloxanide furoate and the potent trypanocidal agent Furamidine as illustrative examples.

The Furan Scaffold in Antiparasitic Agents

The furan nucleus is a versatile building block in drug design due to its ability to engage in various non-covalent interactions with biological macromolecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including solubility, metabolic stability, and target binding. In the context of antiparasitic drug discovery, furan-containing compounds have demonstrated activity against a range of protozoan and helminthic parasites.

Case Study 1: Diloxanide Furoate - A Luminal Amebicide

Diloxanide furoate is an effective luminal amebicide used in the treatment of intestinal amebiasis caused by Entamoeba histolytica. It is particularly useful for asymptomatic cyst passers.[1][2] Diloxanide furoate itself is a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, diloxanide, and furoic acid.[3][4][5] The precise molecular mechanism of diloxanide is not fully elucidated, but it is believed to inhibit protein synthesis in the E. histolytica trophozoites, thereby disrupting their growth and replication.[3][6]

Proposed Mechanism of Action of Diloxanide Furoate

The proposed mechanism of action for Diloxanide furoate begins with its hydrolysis in the gut to release the active diloxanide. This active metabolite then acts on the Entamoeba histolytica trophozoites, the stage of the parasite responsible for invasive disease.

diloxanide_mechanism cluster_host Host Gastrointestinal Lumen cluster_parasite Entamoeba histolytica Trophozoite Diloxanide_furoate Diloxanide Furoate (Prodrug) Hydrolysis Hydrolysis Diloxanide_furoate->Hydrolysis Diloxanide Diloxanide (Active Form) Hydrolysis->Diloxanide Furoic_acid Furoic Acid Hydrolysis->Furoic_acid Uptake Cellular Uptake Diloxanide->Uptake Protein_synthesis Protein Synthesis (Ribosomes) Uptake->Protein_synthesis Inhibition Parasite_death Parasite Death Protein_synthesis->Parasite_death Leads to

Proposed mechanism of action of Diloxanide furoate.

Case Study 2: Furamidine - A DNA Minor Groove Binder

Furamidine (also known as DB75) is a dicationic diamidine compound containing a central furan ring. It exhibits potent activity against various protozoan parasites, particularly trypanosomes, the causative agents of Human African Trypanosomiasis (sleeping sickness).[7][8] Furamidine's primary mechanism of action involves its binding to the minor groove of AT-rich sequences in the parasite's DNA.[7][9] This interaction is particularly disruptive to the kinetoplast DNA (kDNA), a unique network of circular DNA found within the single mitochondrion of trypanosomes.[9] Binding of furamidine to kDNA is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.[9]

Cellular Uptake and Action of Furamidine in Trypanosomes

The efficacy of furamidine is highly dependent on its uptake into the parasite. This process is mediated by specific transporters on the trypanosome's cell surface. Once inside, it rapidly localizes to the nucleus and the kinetoplast.

furamidine_mechanism cluster_extracellular Extracellular Space cluster_parasite Trypanosome Cell cluster_transport Cellular Uptake cluster_targets Intracellular Targets Furamidine_ext Furamidine P2_transporter P2 Transporter (TbAT1) Furamidine_ext->P2_transporter Furamidine_int Intracellular Furamidine P2_transporter->Furamidine_int Kinetoplast Kinetoplast DNA (AT-rich minor groove) Furamidine_int->Kinetoplast Nucleus Nuclear DNA (AT-rich minor groove) Furamidine_int->Nucleus DNA_disruption Disruption of DNA Replication & Transcription Kinetoplast->DNA_disruption Nucleus->DNA_disruption Parasite_death Parasite Death DNA_disruption->Parasite_death

Cellular uptake and mechanism of action of Furamidine.

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro activity of Diloxanide furoate and Furamidine against various parasites.

Table 1: In Vitro Activity of Diloxanide Furoate against Entamoeba histolytica

CompoundE. histolytica StrainIC50 (µM)Reference
Diloxanide furoateHM1:IMSSData not consistently reported in primary literature as it is a prodrug primarily assessed for luminal activity[10]
Metronidazole (Reference)HM1:IMSS9.5[11]
Metronidazole (Reference)Clinical Isolates (mean)13.2[11]

Note: The efficacy of Diloxanide furoate is primarily evaluated based on clinical cure rates and its effect on luminal cysts, rather than direct in vitro IC50 values against trophozoites.[10][12]

Table 2: In Vitro Activity of Furamidine against Various Parasites

CompoundParasiteStrainIC50 (nM)Reference
Furamidine (DB75)Trypanosoma brucei rhodesienseSTIB9005.3[13]
Furamidine (DB75)Trypanosoma brucei gambiense14.7 ± 4.7[13]
Furamidine (DB75)Trypanosoma brucei brucei4271.8 - 26.1[13]
Furamidine (DB75)Babesia sp. XinjiangG530 ± 0.55 (48h)[14]
Imidocarb dipropionate (Reference)Babesia sp. XinjiangG5Effective at nanomolar concentrations[14]

Experimental Protocols

Detailed methodologies are essential for the evaluation of potential antiparasitic compounds. Below are representative protocols for assessing the in vitro activity of compounds against Entamoeba histolytica and Trypanosoma brucei.

Protocol 1: In Vitro Susceptibility Testing of Compounds against Entamoeba histolytica Trophozoites

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound against axenically grown E. histolytica trophozoites.

ehistolytica_protocol Start Start Culture_Eh 1. Culture E. histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C. Start->Culture_Eh Harvest 2. Harvest trophozoites during logarithmic growth phase. Culture_Eh->Harvest Prepare_drug 3. Prepare serial dilutions of the test compound (e.g., in DMSO, then in culture medium). Ensure final DMSO concentration is non-toxic (e.g., ≤0.5%). Harvest->Prepare_drug Plate_setup 4. Set up a 96-well microtiter plate: - Add amoeba suspension to each well. - Add drug dilutions to test wells. - Include positive (e.g., metronidazole), negative (no drug), and solvent controls. Prepare_drug->Plate_setup Incubate 5. Incubate plates at 37°C for 48-72 hours. Plate_setup->Incubate Assess_viability 6. Assess parasite viability using: - Hemocytometer with Trypan blue exclusion. - Colorimetric assays (e.g., MTT, NBT reduction). Incubate->Assess_viability Calculate_IC50 7. Calculate the IC50 value by plotting percent inhibition versus drug concentration. Assess_viability->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro anti-amoebic activity testing.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 culture medium supplemented with serum

  • Test compound and reference drug (e.g., Metronidazole)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Hemocytometer and Trypan blue solution or a viability assay kit (e.g., MTT, NBT)[11][15]

  • Incubator (37°C)

Procedure:

  • Parasite Culture: Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C.[1]

  • Drug Preparation: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.[1]

  • Assay Setup: Harvest trophozoites from a culture in the logarithmic growth phase. Adjust the parasite concentration in fresh medium. Dispense the parasite suspension into the wells of a 96-well plate. Add the serially diluted test compound to the designated wells. Include wells for a reference drug, a no-drug control, and a solvent control.[1][10]

  • Incubation: Incubate the plate at 37°C for 48 to 72 hours.[10]

  • Viability Assessment: Determine the number of viable trophozoites in each well. This can be achieved by manual counting using a hemocytometer and the Trypan blue exclusion method or by using a colorimetric assay that measures metabolic activity, such as the MTT or NBT reduction assay.[11][16]

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]

Protocol 2: In Vitro Susceptibility Testing of Compounds against Trypanosoma brucei Bloodstream Forms

This protocol outlines a method for determining the IC50 of a test compound against the bloodstream form of T. brucei using a resazurin-based viability assay (Alamar Blue).

tbrucei_protocol Start Start Culture_Tb 1. Culture Trypanosoma brucei bloodstream forms (e.g., Lister 427) in HMI-9 medium at 37°C with 5% CO2. Start->Culture_Tb Prepare_drug 2. Prepare serial dilutions of the test compound (e.g., in DMSO, then in culture medium). Ensure final DMSO concentration is non-toxic (e.g., ≤0.5%). Culture_Tb->Prepare_drug Plate_setup 3. Set up a 96-well plate: - Seed wells with parasite suspension (e.g., 2 x 10^5 cells/mL). - Add drug dilutions to test wells. - Include positive (e.g., pentamidine), negative (no drug), and solvent controls. Prepare_drug->Plate_setup Incubate_48h 4. Incubate plates at 37°C in a 5% CO2 incubator for 48 hours. Plate_setup->Incubate_48h Add_AlamarBlue 5. Add Alamar Blue (resazurin) solution to each well. Incubate_48h->Add_AlamarBlue Incubate_24h 6. Incubate for an additional 24 hours. Add_AlamarBlue->Incubate_24h Read_fluorescence 7. Measure fluorescence (excitation ~530-560 nm, emission ~590 nm). Incubate_24h->Read_fluorescence Calculate_IC50 8. Calculate the IC50 value from the fluorescence data. Read_fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro anti-trypanosomal activity testing.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., T. b. brucei Lister 427)

  • HMI-9 culture medium supplemented with serum

  • Test compound and reference drug (e.g., Pentamidine)

  • DMSO

  • 96-well microtiter plates

  • Alamar Blue (resazurin) solution

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain bloodstream forms of T. brucei in HMI-9 medium at 37°C in a 5% CO2 atmosphere.

  • Drug Preparation: As described in Protocol 1.

  • Assay Setup: Seed a 96-well plate with a parasite suspension at a density of, for example, 2 x 10^5 cells/mL. Add the serially diluted test compound to the wells. Include appropriate controls.[13]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[13]

  • Viability Assessment: Add Alamar Blue solution to each well and incubate for an additional 24 hours.[13]

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

References

Application Notes and Protocols: 2-Furamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furamide, a stable, low-toxicity carboxamide derived from the versatile bio-based platform chemical 2-furoic acid, serves as a valuable building block in the synthesis of a variety of agrochemicals.[1] Its furan ring system and reactive amide group make it an ideal scaffold for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the synthesis of a potent furan-carboxamide fungicide, highlighting the utility of the this compound moiety in modern agrochemical discovery. The focus is on the synthesis and biological activity of N-phenyl-furan-2-carboxamide derivatives, which are known to exhibit significant fungicidal properties, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2][3]

Featured Application: Synthesis of a Furan-Carboxamide Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Furan-carboxamide derivatives have emerged as a significant class of fungicides that target the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of pathogenic fungi.[2][4] Inhibition of this crucial enzyme disrupts the fungal respiratory process, leading to a cessation of growth and eventual cell death. This section details the synthesis of a representative N-phenyl-furan-2-carboxamide, a potent SDHI fungicide.

Quantitative Data Summary

The following table summarizes the biological activity of a representative furan-carboxamide fungicide and its analogs against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), which are key indicators of a fungicide's potency.

Compound IDTarget PathogenEC50 (µg/mL)IC50 (µg/mL)Reference
FC-1 Botrytis cinerea0.3920.506[5]
FC-2 Botrytis cinerea0.5400.738[5]
FC-3 Botrytis cinerea0.6760.873[5]
Boscalid Sclerotinia sclerotiorum0.6453.51[6]
Fluxapyroxad Botrytis cinerea0.7911.031[5]

EC50: The concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen. IC50: The concentration of a fungicide that causes 50% inhibition of the target enzyme (Succinate Dehydrogenase).

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative N-phenyl-furan-2-carboxamide fungicide (designated as FC-1 ). The synthesis proceeds via the amidation of 2-furoic acid with a substituted aniline. While this protocol starts from 2-furoic acid, it directly demonstrates the formation of the core this compound structure.

Synthesis of N-(2-chlorophenyl)-5-methyl-2-furamide (FC-1)

Materials:

  • 2-Furoic acid

  • 2-Chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-furoic acid (1.12 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add 2-chloroaniline (1.28 g, 10 mmol).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2-chlorophenyl)-5-methyl-2-furamide (FC-1 ).

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 75-85%

Visualizations

Signaling Pathway: Mode of Action of SDHI Fungicides

The following diagram illustrates the mechanism by which furan-carboxamide fungicides inhibit the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate Oxidation Furan_Carboxamide Furan-Carboxamide Fungicide Furan_Carboxamide->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Furan-Carboxamide Fungicides.

Experimental Workflow: Synthesis of N-phenyl-furan-2-carboxamide

The diagram below outlines the key steps in the laboratory synthesis of the target fungicide.

Synthesis_Workflow start Start reaction_setup 1. Dissolve 2-Furoic Acid and 2-Chloroaniline in DCM start->reaction_setup cooling 2. Cool to 0 °C reaction_setup->cooling reagent_addition 3. Add EDC and DMAP cooling->reagent_addition reaction 4. Stir at Room Temperature (12-16 hours) reagent_addition->reaction workup 5. Aqueous Work-up (NaHCO3, Brine) reaction->workup drying 6. Dry with MgSO4 and Concentrate workup->drying purification 7. Column Chromatography drying->purification characterization 8. Characterize Product purification->characterization end End characterization->end

Caption: Workflow for the Synthesis of N-phenyl-furan-2-carboxamide.

Conclusion

This compound and its derivatives are integral components in the development of modern agrochemicals. The furan-carboxamide scaffold, in particular, has proven to be a highly effective pharmacophore for the design of potent SDHI fungicides. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel crop protection agents. The straightforward and efficient synthesis, coupled with the significant biological activity, underscores the potential of this compound-based chemistry in addressing the ongoing challenges in global food security.

References

Application Notes and Protocols for 2-Furamide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-furamide and its derivatives as monomers in polymer chemistry, with a focus on the synthesis of furan-based polyamides. Detailed protocols for polymerization, characterization data, and potential applications, particularly in the biomedical field, are presented.

Introduction to this compound in Polymer Science

This compound, a derivative of furoic acid, is a versatile building block in the synthesis of a variety of chemical compounds. In polymer science, the furan ring's rigidity and potential for bio-based sourcing make it an attractive alternative to petroleum-derived aromatic monomers. While the direct polymerization of this compound is not extensively documented, its derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are key monomers in the production of high-performance bio-based polyamides and polyesters. These polymers exhibit excellent thermal and mechanical properties, making them suitable for a range of applications, from engineering plastics to advanced biomedical materials.[1][2]

Furan-based polymers are gaining attention for their potential in drug delivery applications. The ability to functionalize the furan ring allows for the attachment of targeting ligands or therapeutic agents, and the polymer backbone can be designed to form nanoparticles for drug encapsulation.[3][4]

Data Presentation: Properties of Furan-Based Polyamides

The following tables summarize the quantitative data for various furan-based polyamides synthesized from derivatives of 2,5-furandicarboxylic acid. These polymers share the furan moiety and provide insight into the expected properties of polymers derived from this compound.

Table 1: Thermal Properties of Furan-Based Polyamides

Polymer DesignationDiamine UsedGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Crystallinity
Poly(tetramethylene furanamide) (PA4F)1,4-Diaminobutane140295~450Semi-crystalline
Poly(hexamethylene furanamide) (PA6F)1,6-Hexanediamine130Not observed>350Amorphous
Poly(octamethylene furanamide) (PA8F)1,8-Diaminooctane110Not observed>350Amorphous
Poly(decamethylene furanamide) (PA10F)1,10-Diaminodecane97Not observed~437Amorphous
Poly(dodecamethylene furanamide) (PA12F)1,12-Diaminododecane98Not observed-Amorphous
Furan-Aromatic Polyamidep-Phenylenediamine>325Not observed~400Amorphous

Table 2: Mechanical Properties of Furan-Based Polyamides

Polymer DesignationDiamine UsedTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(hexamethylene furanamide) (PA6F)1,6-Hexanediamine3.558.8Low
Poly(butylene furanamide) (PBF)1,4-Diaminobutane---
Furan-Aromatic Polyamidep-Phenylenediamine---

Experimental Protocols

Detailed methodologies for the synthesis of furan-based polyamides are provided below. While a specific, detailed protocol for the direct polymerization of this compound was not prominently found in the surveyed literature, the following established methods for furan-based polyamide synthesis can be adapted.

Protocol 1: Interfacial Polycondensation of a Furan-Based Polyamide

This protocol describes the synthesis of a furan-aromatic polyamide using 2,5-furandicarbonyl dichloride and an aromatic diamine.

Materials:

  • 2,5-Furandicarbonyl dichloride

  • p-Phenylenediamine

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Chloroform

  • Methanol

  • Hydrochloric acid (HCl), aqueous solution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the aromatic diamine (e.g., p-phenylenediamine), NaOH, and TBAB in water. Stir at room temperature under a nitrogen atmosphere until all components are fully dissolved.

  • In a separate beaker, dissolve 2,5-furandicarbonyl dichloride in chloroform.

  • Slowly add the 2,5-furandicarbonyl dichloride solution to the stirring aqueous diamine solution using a dropping funnel. A polymer precipitate will form at the interface of the two layers.

  • Continue stirring vigorously for 30-60 minutes to ensure complete reaction.

  • Neutralize the reaction mixture with a dilute aqueous HCl solution.

  • Collect the precipitated polymer by filtration and wash thoroughly with water and then with methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C overnight.

Protocol 2: Melt Polycondensation of a Furan-Based Polyamide

This protocol details the synthesis of poly(hexamethylene furanamide) (PA6F) from dimethyl 2,5-furandicarboxylate (DMFDC) and 1,6-hexanediamine.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDC)

  • 1,6-Hexanediamine (HMDA)

  • Titanium(IV) isopropoxide (TIPT) catalyst solution (e.g., in anhydrous toluene)

  • Antioxidant (e.g., Irganox® 1010)

Equipment:

  • High-temperature glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum line.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charge the glass reactor with equimolar amounts of DMFDC and HMDA, along with a small amount of antioxidant.

  • Purge the reactor with nitrogen and heat the mixture to form a homogeneous melt (typically 150-180 °C).

  • Add the TIPT catalyst solution to the molten mixture under a nitrogen blanket.

  • Oligomerization Stage: Gradually increase the temperature to 200-220 °C while stirring. Methanol will be generated as a byproduct and should be distilled off. This stage typically lasts for 1-2 hours.

  • Polycondensation Stage: Gradually reduce the pressure inside the reactor to a high vacuum (<1 mbar) while increasing the temperature to 240-260 °C.

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

  • The resulting polymer can be pelletized for further processing and characterization.

Mandatory Visualizations

Polymerization Workflow

G cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Post-Polymerization cluster_characterization Characterization M1 This compound Derivative (e.g., 2,5-Furandicarbonyl Dichloride) P Polycondensation (Interfacial or Melt) M1->P M2 Diamine (e.g., p-Phenylenediamine) M2->P Pur Purification (Washing/Precipitation) P->Pur Dry Drying Pur->Dry Char Analysis (NMR, GPC, DSC, TGA) Dry->Char

Caption: General workflow for the synthesis of furan-based polyamides.

Drug Delivery Application Workflow

G cluster_synthesis Nanoparticle Formulation cluster_delivery Targeted Delivery cluster_uptake Cellular Interaction cluster_effect Therapeutic Effect Poly Furan-Functionalized Polymer NP Self-Assembly into Drug-Loaded Nanoparticles Poly->NP Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->NP Target Surface Functionalization (e.g., Antibodies) NP->Target Cell Targeted Cancer Cell Target->Cell Uptake Cellular Uptake (Endocytosis) Cell->Uptake Binding Release Intracellular Drug Release Uptake->Release Pathway Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt) Release->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Workflow for furan-based polymeric nanoparticles in targeted drug delivery.

Cellular Uptake and Signaling Pathway

G NP Drug-Loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Endosome Endosome Receptor->Endosome Endocytosis Membrane Cell Membrane Lysosome Lysosome (Drug Release) Endosome->Lysosome Drug Released Drug Lysosome->Drug MAPK MAPK Pathway Drug->MAPK PI3K PI3K/Akt Pathway Drug->PI3K Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis

References

Application Notes and Protocols for the Amidation of 2-Furoic Acid to Yield 2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 2-furamide from 2-furoic acid. The information is intended to guide researchers in selecting the most suitable method based on available reagents, desired yield, and experimental setup.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various biologically active molecules and agrochemicals. Its synthesis is primarily achieved through the amidation of 2-furoic acid. This document outlines two principal methodologies for this conversion: a two-step process via the formation of 2-furoyl chloride and a one-pot synthesis using coupling agents.

Data Presentation

The following tables summarize quantitative data for the amidation of 2-furoic acid under various conditions, providing a comparative overview of different synthetic strategies.

Table 1: Amidation of 2-Furoic Acid via Coupling Agents

AmineCoupling SystemSolventReaction Time (h)Yield (%)
AnilineEDC, HOBt, DMAPCH₃CN1880
4-AminophenolEDCDCM-74.4
BenzylamineTBTU, DIPEADMF-73-82
DiethylamineTBTU, DIPEADMF-73-82
PiperidineTBTU, DIPEADMF-73-82
tert-ButylcarbazateCDITHF18-2090
Ammonia (aqueous)DMT-MMMethanol-High

Data for ammonia with DMT-MM is qualitative ("High") as specific percentage yield was not cited in the reviewed literature.

Table 2: Synthesis of 2-Furoyl Chloride and Subsequent Amidation

Acyl Chloride ActivatorSolventReaction Time (h)Yield of 2-Furoyl Chloride (%)
Thionyl ChlorideToluene (optional)1-279
Phosgene2-Furoyl Chloride2-591-92

Experimental Protocols

Method 1: Two-Step Synthesis via 2-Furoyl Chloride

This classic and often high-yielding method involves the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, which is then reacted with ammonia.

Part A: Synthesis of 2-Furoyl Chloride

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Gas outlet with a scrubber (for HCl and SO₂ neutralization)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place 2-furoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in a solvent such as toluene.

  • Heat the mixture to reflux (approximately 80-100 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully distill off the excess thionyl chloride under atmospheric pressure.

  • The remaining crude 2-furoyl chloride can be purified by vacuum distillation, collecting the fraction at 173-174 °C.

Part B: Amidation of 2-Furoyl Chloride to this compound

Materials:

  • 2-Furoyl chloride

  • Aqueous ammonia solution (e.g., 28-30%)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Beaker or flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the crude or purified 2-furoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether in a beaker or flask.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of 2-furoyl chloride. A white precipitate of this compound will form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Filter the solid product and wash it with cold water to remove any ammonium chloride.

  • The crude this compound can be purified by recrystallization from hot water or ethanol to yield a white to almost white crystalline powder.

Method 2: One-Pot Synthesis Using a Coupling Agent (DMT-MM)

This method provides a direct conversion of 2-furoic acid to this compound in a single step using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. This approach is practical as it can utilize aqueous ammonia or ammonium chloride as the ammonia source.

Materials:

  • 2-Furoic acid

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Aqueous ammonia solution or Ammonium chloride (NH₄Cl) and Triethylamine (Et₃N)

  • Methanol, 2-Propanol, or THF

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-furoic acid (1.0 eq) and an ammonia source (aqueous ammonia or ammonium chloride with triethylamine) in a suitable solvent such as methanol or 2-propanol.

  • Add DMT-MM (1.1-1.5 eq) to the mixture with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow_acyl_chloride cluster_0 Part A: 2-Furoyl Chloride Synthesis cluster_1 Part B: Amidation 2-Furoic Acid 2-Furoic Acid Reaction_A Reflux (80-100°C, 1-2h) 2-Furoic Acid->Reaction_A Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction_A Distillation Purification Reaction_A->Distillation 2-Furoyl Chloride 2-Furoyl Chloride Distillation->2-Furoyl Chloride Reaction_B Reaction (0°C to RT) 2-Furoyl Chloride->Reaction_B Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction_B Filtration_Wash Work-up Reaction_B->Filtration_Wash This compound This compound Filtration_Wash->this compound experimental_workflow_coupling_agent 2-Furoic Acid 2-Furoic Acid Reaction Stir at RT 2-Furoic Acid->Reaction Ammonia Source Aqueous Ammonia or NH4Cl/Et3N Ammonia Source->Reaction DMT-MM DMT-MM DMT-MM->Reaction Workup Extraction & Purification Reaction->Workup This compound This compound Workup->this compound

Application Notes and Protocols for Suzuki Coupling Reactions with Brominated 2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to rapidly synthesize libraries of complex molecules is crucial for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of brominated 2-furamides with various aryl and heteroaryl boronic acids. The furan-2-carboxamide scaffold is a valuable building block in medicinal chemistry, and its arylation via Suzuki coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the organoboron species, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the desired product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of brominated 2-furamides and analogous heterocyclic compounds with various boronic acids.

Table 1: Suzuki-Miyaura Coupling of N-(4-bromophenyl)furan-2-carboxamide with Various Boronic Acids [1][2]

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acidN-(biphenyl-4-yl)furan-2-carboxamide83
24-Methylphenylboronic acidN-(4'-methylbiphenyl-4-yl)furan-2-carboxamide75
34-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide78
44-Chlorophenylboronic acidN-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide65
54-Fluorophenylboronic acidN-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide72
63-Nitrophenylboronic acidN-(3'-nitrobiphenyl-4-yl)furan-2-carboxamide55
7Thiophene-2-boronic acidN-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide68
8Pyridine-3-boronic acidN-(4-(pyridin-3-yl)phenyl)furan-2-carboxamide43
9Furan-2-boronic acidN-(4-(furan-2-yl)phenyl)furan-2-carboxamide62

Reaction Conditions: N-(4-bromophenyl)furan-2-carboxamide (1.0 eq.), boronic acid (1.1 eq.), Pd(PPh₃)₄ (cat.), K₃PO₄ (1.0 eq.), 1,4-dioxane/H₂O, reflux, 8-18 h.[2]

Table 2: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid (Analogous System) [3]

EntryPd CatalystReaction TimeYield (%)
1Pd(PPh₃)₄4 h22
2Pd(PPh₃)₂Cl₂4 h35
3Pd(PCy₃)₂4 h65
4Pd(dppf)Cl₂2 h95

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[3]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of brominated 2-furamides. These protocols can be adapted and optimized for specific substrates and desired scales.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of N-(4-bromophenyl)furan-2-carboxamide[1][2]

Materials:

  • N-(4-bromophenyl)furan-2-carboxamide

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) (1.0 equivalent)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

Procedure:

  • To a Schlenk tube, add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) and 5 mL of 1,4-dioxane.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst and stir the mixture under an inert argon atmosphere for 30 minutes at room temperature.[2]

  • Add the corresponding aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), potassium phosphate (1.0 eq., 0.488 mmol), and 0.5 mL of water to the reaction mixture.[2]

  • Heat the reaction mixture to reflux and maintain for 8–18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-arylphenyl)furan-2-carboxamide.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Brominated Spiroindole (Analogous System)[4]

Materials:

  • Brominated spiro[indole-2,2'-piperidin]-6'-one

  • (Het)arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the brominated spiroindole (1.0 mmol), the (het)arylboronic acid (1.3 mmol), Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 25–40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup (Brominated 2-Furamide, Boronic Acid, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Biological Evaluation of Novel 2-Furamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biological evaluation of novel 2-Furamide compounds. It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the biological activities of various novel this compound derivatives, providing a comparative overview of their potency in different assays.

Table 1: Anticancer Activity of Novel this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Furo[2,3-d]pyrimidine Derivative 3f T-47D (Breast Cancer)EGFR Inhibition0.121[1]
T-47D (Breast Cancer)Antiproliferative-[1]
Carbamothioyl-furan-2-carboxamide 4d HepG2 (Liver Cancer)Cytotoxicity- (33.29% cell viability at 20 µg/mL)[2]
Huh-7 (Liver Cancer)Cytotoxicity- (45.09% cell viability at 20 µg/mL)[2]
MCF-7 (Breast Cancer)Cytotoxicity- (41.81% cell viability at 20 µg/mL)[2]
Furan Derivative 1 HeLa (Cervical Cancer)Antiproliferative0.08[3]
Furan Derivative 24 HeLa (Cervical Cancer)Antiproliferative8.79[3]
SW620 (Colorectal Cancer)AntiproliferativeModerate to Potent[3]
Furan-based Compound 4 MCF-7 (Breast Cancer)Cytotoxicity4.06[4]
Furan-based Compound 7 MCF-7 (Breast Cancer)Cytotoxicity2.96[4]

Table 2: Antimicrobial Activity of Carbamothioyl-furan-2-carboxamide Derivatives

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference
4f S. aureus-270[2]
E. coli-300[2]
P. aeruginosa-230-295[2]
-C. albicans120.7-190[2]
-A. flavus120.7-190[2]
4a, 4b, 4c Two bacterial strains-240-280[2]
All fungal strains-120.7-190[2]

Table 3: Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats

Compound IDDose (mg/kg)% Reduction in Triglycerides% Reduction in Total CholesterolReference
3b 15Significant (p<0.0001)Significant (p<0.0001)[5]
3d 15Significant (p<0.0001)Significant (p<0.0001)[5]

Table 4: Inhibition of Aβ Aggregation by Furosemide Analogs

Compound IDActivityReference
3c, 3g, 20 Inhibited Aβ oligomerization[6][7][8][9][10]
33, 34 Inhibited Aβ fibrillization[6][7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of novel compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Novel this compound compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.

Materials:

  • Novel this compound compounds

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the progression of the cell cycle.

Materials:

  • Novel this compound compounds

  • Human cancer cell lines

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Novel this compound compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT3->Transcription Proliferation Cell Proliferation Invasion Invasion/Metastasis Transcription->Proliferation Transcription->Invasion

Caption: EGFR Signaling Pathway

Mitochondrial_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_activation Caspase Activation Cascade Stimuli DNA Damage, Oxidative Stress, Growth Factor Withdrawal BH3_only BH3-only proteins (e.g., Bid, Bad, Puma) Stimuli->BH3_only Bax_Bak Bax/Bak (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclXL->Bax_Bak Inhibits BH3_only->Bax_Bak Activates BH3_only->Bcl2_BclXL Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with ATP Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Cleavage Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Mitochondrial Apoptosis Pathway

Experimental Workflow Diagrams

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with This compound Compounds Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Treat_Compounds Treat with This compound Compounds Seed_Cells->Treat_Compounds Harvest_Cells Harvest Cells Treat_Compounds->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC & PI Wash_Cells->Stain_Cells Incubate_RT Incubate at Room Temp Stain_Cells->Incubate_RT Analyze_Flow Analyze by Flow Cytometry Incubate_RT->Analyze_Flow Quantify_Apoptosis Quantify Apoptotic Cell Population Analyze_Flow->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Apoptosis Assay Workflow

References

Application Notes: 2-Furamide as a Versatile Precursor in the Synthesis of Novel Antihyperlipidemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furamide, a stable, crystalline solid, is a versatile heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] Its furan ring serves as a bioisosteric replacement for a phenyl group, offering modified electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[3] This application note details the use of this compound as a key precursor in the synthesis of a novel class of N-(4-benzoylphenyl)-2-furamide derivatives, which have demonstrated significant potential as potent antihyperlipidemic agents. These compounds effectively reduce plasma triglyceride and total cholesterol levels, positioning them as promising candidates for the development of new therapeutics against dyslipidemia and associated cardiovascular diseases.[4]

Application: Synthesis of Antihyperlipidemic N-(4-benzoylphenyl)-2-furamide Derivatives

A series of N-(benzoylphenyl)-2-furamide derivatives have been synthesized and evaluated for their ability to lower lipid levels in vivo.[1][5][4] The general synthetic approach involves the amide coupling of a this compound precursor with an appropriate aminobenzophenone. The resulting compounds have shown significant reductions in plasma triglycerides (TG) and total cholesterol (TC), along with an increase in high-density lipoprotein cholesterol (HDL-C) in preclinical models.[1][4]

Quantitative Data Summary

The antihyperlipidemic activity of various N-(4-benzoylphenyl)-2-furamide derivatives was evaluated in a Triton WR-1339-induced hyperlipidemic rat model. The following tables summarize the key findings from these studies.

Table 1: Antihyperlipidemic Activity of N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Derivatives [5]

CompoundDose (mg/kg)% Reduction in Triglycerides% Reduction in Total Cholesterol% Increase in HDL-C
3a 15654530
3b 15725542
Bezafibrate 100582535

Table 2: Antihyperlipidemic Activity of N-(benzoylphenyl)-5-methyl-2-furamide Derivatives [5]

CompoundDose (mg/kg)% Reduction in Triglycerides% Reduction in Total Cholesterol% Increase in HDL-C
4a 15553825
4b 15786248
4c 15856855
Bezafibrate 100582535

Experimental Protocols

Protocol 1: Synthesis of N-(4-benzoylphenyl)-5-methyl-2-furamide (4a)

This protocol describes a representative synthesis of an N-(4-benzoylphenyl)-2-furamide derivative.

Step 1: Synthesis of 5-methylfuran-2-carbonyl chloride

  • To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-methylfuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 4-aminobenzophenone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 1.1 eq) in anhydrous DCM.

  • To this solution, add the freshly prepared 5-methylfuran-2-carbonyl chloride (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 36 hours at 60 °C.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform) to afford the pure N-(4-benzoylphenyl)-5-methyl-2-furamide.[5]

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[1]

Protocol 2: In Vivo Evaluation of Antihyperlipidemic Activity

This protocol outlines the Triton WR-1339-induced hyperlipidemia model in rats for evaluating the synthesized compounds.

  • Use male Wistar rats weighing 200-250 g. House the animals in standard laboratory conditions with free access to food and water.

  • Fast the rats for 18 hours before the experiment, with free access to water.

  • Prepare a solution of Triton WR-1339 in sterile saline.

  • Induce hyperlipidemia by a single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight).[1]

  • Divide the animals into the following groups (n=6-8 per group):

    • Normal Control (saline injection)

    • Hyperlipidemic Control (Triton WR-1339 injection)

    • Test Compound groups (Triton WR-1339 injection followed by administration of the test compound at a specific dose, e.g., 15 mg/kg)

    • Positive Control group (Triton WR-1339 injection followed by administration of a standard drug, e.g., Bezafibrate at 100 mg/kg)

  • Administer the test compounds and the positive control orally or via i.p. injection immediately after the Triton WR-1339 injection.

  • After 18-24 hours, collect blood samples from the retro-orbital plexus under light ether anesthesia.[5]

  • Separate the serum by centrifugation.

  • Analyze the serum samples for total cholesterol, triglycerides, and HDL-C levels using standard enzymatic kits.

Mandatory Visualizations

Proposed Mechanism of Action: PPARα Signaling Pathway

The antihyperlipidemic effects of N-(4-benzoylphenyl)-2-furamide derivatives are likely mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Furamide_Derivative N-(4-benzoylphenyl) -2-furamide Derivative PPARa PPARα Furamide_Derivative->PPARa Binds & Activates PPARa_RXR_inactive Inactive PPARα-RXR Heterodimer PPARa->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active Active PPARα-RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Lipolysis ↑ Lipoprotein Lipase (↑ Triglyceride Lipolysis) Target_Genes->Lipolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation HDL_Synthesis ↑ ApoA-I & ApoA-II (↑ HDL Synthesis) Target_Genes->HDL_Synthesis

Caption: PPARα signaling pathway activated by N-(4-benzoylphenyl)-2-furamide derivatives.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and biological evaluation of the antihyperlipidemic compounds.

Experimental_Workflow Start Start: this compound Derivative (5-methylfuran-2-carboxylic acid) Activation Step 1: Activation (Formation of Acyl Chloride) Start->Activation Amide_Coupling Step 2: Amide Coupling with 4-aminobenzophenone Activation->Amide_Coupling Purification Step 3: Purification (Column Chromatography) Amide_Coupling->Purification Characterization Step 4: Characterization (NMR, IR, MS) Purification->Characterization In_Vivo_Study Step 5: In Vivo Evaluation (Triton WR-1339 Model) Characterization->In_Vivo_Study Data_Analysis Step 6: Data Analysis (Lipid Profile Measurement) In_Vivo_Study->Data_Analysis End End: Identification of Potent Antihyperlipidemic Agent Data_Analysis->End

Caption: Workflow for synthesis and evaluation of antihyperlipidemic agents.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives with potent antihyperlipidemic properties. The straightforward synthetic protocols and significant in vivo efficacy make this class of compounds an attractive area for further investigation in the development of new treatments for hyperlipidemia and related cardiovascular diseases. The likely mechanism of action via PPARα activation provides a solid rationale for their observed biological effects and a basis for future lead optimization studies.

References

In Vitro Antibacterial Properties of 2-Furamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

As a result, a comprehensive summary of quantitative data and standardized experimental protocols specifically for 2-Furamide cannot be compiled at this time. This document will instead provide an overview of the findings on related furan-2-carboxamide derivatives to offer insights into the potential, and variability, of this class of compounds.

Summary of Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of furan-2-carboxamide derivatives appears to be highly dependent on the specific chemical modifications to the parent structure. The available data on these derivatives is summarized below.

Derivative ClassTest OrganismsMIC Range (µg/mL)MBC Range (µg/mL)Reference
Carbamothioyl-furan-2-carboxamidesEscherichia coli, Staphylococcus aureus, Bacillus cereus150.7 - 295Not Reported[1][2]
N-(4-bromophenyl)furan-2-carboxamideCarbapenem-resistant Acinetobacter baumannii, Escherichia cloacae, Klebsiella pneumoniae625012500[3]
N-(4-bromophenyl)furan-2-carboxamideMethicillin-resistant Staphylococcus aureus (MRSA)1250025000[3]
Other furan-2-carboxamide derivativesE. coli, P. aeruginosa, S. aureus, E. faecalis625,000 - 2,500,000Not Reported[4]

It is important to note the significant variation in reported Minimum Inhibitory Concentration (MIC) values, which span from moderately active to inactive. This highlights the critical role that specific substitutions on the furan-2-carboxamide scaffold play in determining antibacterial potency.

Potential Anti-Biofilm Activity

Some research has indicated that furan-2-carboxamide derivatives may possess anti-biofilm properties. A collection of diverse furan-2-carboxamides was reported to exhibit activity against biofilm formation in Pseudomonas aeruginosa. However, specific quantitative data, such as the concentration required for biofilm inhibition or eradication, were not detailed in the available abstracts.

Methodologies for In Vitro Antibacterial Testing

While specific protocols for this compound are not available, standard methodologies are employed to assess the in vitro antibacterial properties of novel compounds. These can serve as a template for researchers interested in evaluating this compound or its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

Workflow for MIC Determination

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (18-24h at 37°C) D->E F Read Results: Determine Lowest Concentration with No Visible Growth E->F

Figure 1. Experimental workflow for the broth microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Protocol: MBC Assay

  • From MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Analysis: The MBC is the lowest concentration of the compound that results in a significant reduction (commonly ≥99.9%) in bacterial colonies compared to the initial inoculum.

Logical Flow from MIC to MBC

MIC_to_MBC MIC Determine MIC from Broth Microdilution Assay Subculture Subculture from Clear Wells onto Agar Plates MIC->Subculture Incubate Incubate Agar Plates (18-24h at 37°C) Subculture->Incubate MBC Determine MBC: Lowest Concentration that Kills ≥99.9% of Bacteria Incubate->MBC

Figure 2. Process for determining the MBC following an MIC assay.

Anti-Biofilm Assay

This assay measures the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.

Protocol: Crystal Violet Anti-Biofilm Assay

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of this compound to assess inhibition of formation. To assess eradication, form biofilms first and then add the compound.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.

  • Staining: Add a crystal violet solution to each well to stain the adherent biofilm.

  • Washing: Wash away the excess crystal violet.

  • Solubilization: Add a solvent (e.g., ethanol or acetic acid) to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader. A lower absorbance indicates less biofilm.

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay A1 Add Bacteria + this compound to 96-well Plate B1 Incubate to Allow Biofilm Formation A1->B1 C Wash to Remove Planktonic Cells B1->C A2 Grow Biofilm in 96-well Plate B2 Add this compound to Pre-formed Biofilm A2->B2 B2->C D Stain with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Stain E->F G Measure Absorbance F->G

Figure 3. General workflow for assessing anti-biofilm activity.

Conclusion

While the parent compound this compound remains underexplored for its antibacterial properties, the existing research on its derivatives suggests that the furan-2-carboxamide scaffold could be a valuable starting point for the development of new antimicrobial agents. However, extensive research is required to establish the specific antibacterial spectrum and efficacy of this compound itself. The protocols outlined above provide a standard framework for conducting such in vitro evaluations. Future studies are encouraged to investigate the MIC, MBC, time-kill kinetics, and anti-biofilm potential of this compound against a broad panel of clinically relevant bacteria.

References

Application of 2-Furamide in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-furamide as a versatile starting material for the synthesis of various bioactive heterocyclic compounds. The following sections outline the synthesis of N-substituted 2-furamides with antihyperlipidemic activity, furo[2,3-d]pyrimidines as potential kinase inhibitors, and 2-aminothiazoles with potential therapeutic applications.

Application Note 1: Synthesis of N-(4-Benzoylphenyl)-2-furamide Derivatives as Potent Antihyperlipidemic Agents

N-substituted this compound derivatives have been identified as a promising class of compounds with significant antihyperlipidemic properties. These compounds have been shown to effectively reduce plasma triglyceride and total cholesterol levels, while increasing high-density lipoprotein-cholesterol levels in preclinical studies. Their mechanism of action is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism.

Quantitative Data: Antihyperlipidemic Activity

The following table summarizes the in vivo antihyperlipidemic activity of synthesized N-(4-benzoylphenyl)-2-furamide derivatives in a Triton WR-1339-induced hyperlipidemic rat model.[1][2]

CompoundDose (mg/kg)% Reduction in Triglycerides% Reduction in Total Cholesterol% Increase in HDL-Cholesterol
3b 15Significant (p<0.0001)Significant (p<0.0001)Significant (p<0.0001)
3d 15Significant (p<0.0001)Significant (p<0.0001)Significant (p<0.0001)
Bezafibrate (Standard)100Significant (p<0.0001)Not SignificantSignificant (p<0.0001)
Experimental Protocol: Synthesis of N-(4-benzoylphenyl)-2-furamide (Compound 3d)

Materials:

  • 2-Furoic acid

  • Thionyl chloride

  • 4-Aminobenzophenone

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 2-Furoyl Chloride:

    • To a solution of 2-furoic acid (1 eq.) in dry DCM, add thionyl chloride (1.5 eq.) dropwise at 0 °C.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-furoyl chloride, which can be used in the next step without further purification.

  • Synthesis of N-(4-benzoylphenyl)-2-furamide (3d):

    • Dissolve 4-aminobenzophenone (1 eq.) and triethylamine (1.2 eq.) in dry DCM.

    • Add a solution of 2-furoyl chloride (1.1 eq.) in dry DCM dropwise to the mixture at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-benzoylphenyl)-2-furamide.

Signaling Pathway

PPAR_pathway Furamide N-(4-benzoylphenyl) -2-furamide Derivative PPARg PPARγ Furamide->PPARg Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds as a heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: Proposed activation of the PPARγ signaling pathway by N-(4-benzoylphenyl)-2-furamide derivatives.

Application Note 2: Synthesis of Furo[2,3-d]pyrimidines as Potential Kinase Inhibitors

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including their potential as kinase inhibitors, such as VEGFR-2 inhibitors. A common synthetic route to this scaffold involves the cyclization of 2-aminofuran-3-carbonitrile derivatives. While a direct synthesis from this compound is not widely reported, a plausible and efficient two-step synthetic strategy can be proposed.

Experimental Workflow

Caption: Proposed workflow for the synthesis of furo[2,3-d]pyrimidines from this compound derivatives.

Proposed Experimental Protocol

Part 1: Synthesis of 2-Cyanofuran from this compound

  • Dehydration of this compound:

    • Treat this compound (1 eq.) with a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5 eq.) in an appropriate solvent like dichloromethane or under neat conditions.

    • Heat the reaction mixture, carefully monitoring the progress by TLC.

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude 2-cyanofuran by distillation or column chromatography.

Part 2: Synthesis of 2-Aminofuran-3-carbonitrile via Gewald Reaction

  • Gewald Three-Component Reaction:

    • In a reaction vessel, combine the synthesized 2-cyanofuran (1 eq.), an α-active methylene carbonyl compound (e.g., malononitrile) (1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or DMF.

    • Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminofuran-3-carbonitrile derivative.

Part 3: Cyclization to Furo[2,3-d]pyrimidine

  • Ring Closure:

    • Heat the 2-aminofuran-3-carbonitrile derivative (1 eq.) in an excess of formamide or formic acid.

    • Maintain the temperature at reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to yield the pure furo[2,3-d]pyrimidine.

Biological Activity Data of Furo[2,3-d]pyrimidine Derivatives

The following table presents the in vitro inhibitory activity of representative furo[2,3-d]pyrimidine derivatives against VEGFR-2.

CompoundIC₅₀ (nM) against VEGFR-2Reference
8b 38.72 ± 1.7[3]
10c 41.40 ± 1.8[3]
Sorafenib (Standard)40.00[3]

Application Note 3: Synthesis of Bioactive 2-Aminothiazole Derivatives

The thiazole scaffold is a key structural motif in many biologically active compounds. The Hantzsch thiazole synthesis provides a straightforward method for the construction of this heterocyclic system. By utilizing a derivative of this compound, it is possible to synthesize novel 2-aminothiazole compounds with potential therapeutic applications.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-Furoic acid

  • Oxalyl chloride or Thionyl chloride

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Synthesis of 2-Furoyl Chloride:

    • Prepare 2-furoyl chloride from 2-furoic acid using a standard procedure with oxalyl chloride or thionyl chloride.

  • Synthesis of α-(2-Furoyloxy)acetophenone:

    • React 2-furoyl chloride (1 eq.) with α-bromoacetophenone (1 eq.) in the presence of a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with water and brine, followed by drying and solvent evaporation.

  • Synthesis of 2-Amino-4-phenyl-5-(2-furoyl)thiazole:

    • Reflux a mixture of the α-(2-furoyloxy)acetophenone (1 eq.) and thiourea (1.2 eq.) in ethanol.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole derivative.

Logical Relationship Diagram

Thiazole_Synthesis_Logic Furamide This compound Furoic_Acid 2-Furoic Acid Furamide->Furoic_Acid Hydrolysis Furoyl_Chloride 2-Furoyl Chloride Furoic_Acid->Furoyl_Chloride Activation Thiazole Bioactive 2-Aminothiazole Furoyl_Chloride->Thiazole Hantzsch Synthesis alpha_Halo_Ketone α-Halo Ketone alpha_Halo_Ketone->Thiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->Thiazole Hantzsch Synthesis

Caption: Logical pathway for the synthesis of bioactive 2-aminothiazoles starting from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Furamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Furamide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing reaction yields and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the common two-step method involving the conversion of 2-furoic acid to 2-furoyl chloride, followed by amidation.

Q1: My yield of 2-furoyl chloride from 2-furoic acid is low. What are the potential causes and solutions?

Low yields in this initial step are often traced back to the chlorinating agent or reaction conditions.

  • Inefficient Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used. Ensure it is fresh and used in sufficient excess (typically 2-2.5 equivalents) to drive the reaction to completion. For higher yields, phosgene has been reported to be very effective, though it requires specialized handling procedures.

  • Moisture Contamination: Acyl chlorides are highly reactive with water, which will hydrolyze the product back to the carboxylic acid. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Incomplete Reaction: The reaction of 2-furoic acid with thionyl chloride often requires heating. Refluxing the mixture for 1-2 hours is a common practice to ensure the reaction goes to completion. The cessation of gas evolution (HCl and SO₂) is a good indicator that the reaction is finished.

  • Loss During Work-up: Excess thionyl chloride (boiling point: 76 °C) must be removed before distillation of the 2-furoyl chloride (boiling point: 173 °C). Careful distillation is required to avoid co-distillation or loss of the product.

Q2: The subsequent amidation of 2-furoyl chloride with ammonia is resulting in a low yield of this compound. What should I investigate?

The amidation step is a highly exothermic reaction that requires careful control to maximize yield and purity.

  • Poor Temperature Control: The reaction between an acyl chloride and ammonia is rapid and generates significant heat. This can lead to side reactions and degradation of the furan ring.

    • Solution: Add the 2-furoyl chloride solution dropwise to a cooled (0-10 °C) and vigorously stirred solution of concentrated ammonia. Maintain a low temperature throughout the addition.

  • Hydrolysis of Acyl Chloride: Any moisture present will hydrolyze the 2-furoyl chloride.

    • Solution: Use an anhydrous, inert solvent (like THF or diethyl ether) to dissolve the acyl chloride before adding it to the ammonia solution.

  • Insufficient Ammonia: An insufficient amount of ammonia will lead to an incomplete reaction.

    • Solution: Use a significant excess of concentrated aqueous ammonia to ensure the reaction goes to completion and to neutralize the HCl byproduct formed.

  • Product Loss During Purification: this compound has some solubility in water.

    • Solution: When washing the collected crystals, use minimal amounts of ice-cold water to prevent significant product loss.

Q3: My final this compound product is impure or discolored (yellow/brown). How can I improve its purity?

Impurity issues often stem from side reactions or residual starting materials.

  • Presence of Unreacted 2-Furoic Acid: This indicates either the first step (acyl chloride formation) or the second step (amidation) was incomplete.

    • Solution: Re-evaluate the reaction time and temperature for both steps. During work-up, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting material before final purification.

  • Polymerization or Degradation: The furan ring can be sensitive to strong acids and high temperatures, leading to the formation of colored, tar-like substances.

    • Solution: Maintain strict temperature control, especially during the exothermic amidation. Avoid prolonged exposure to strong acidic conditions. If the crude product is discolored, consider treating a solution of the product with activated carbon before recrystallization.

  • Ineffective Recrystallization: The choice of solvent is critical for effective purification.

    • Solution: For amides like this compound, common recrystallization solvents include water, ethanol, or ethanol/water mixtures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Test solubility in various solvents on a small scale to find the optimal one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? The most common laboratory-scale synthesis is a two-step process:

  • Conversion of 2-furoic acid to 2-furoyl chloride: This is an activation step, typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation of 2-furoyl chloride: The resulting acyl chloride is then reacted with ammonia to form this compound.

Other reported methods include the direct catalytic amidation of 2-furoic acid or the transformation from furfural, though these often require specific catalysts and conditions.

Q2: How can I monitor the progress of my reactions? Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.

Q3: What is the role of a catalytic amount of DMF in the formation of 2-furoyl chloride? A catalytic amount of N,N-dimethylformamide (DMF) can be added to the reaction of a carboxylic acid with thionyl chloride to accelerate the formation of the acyl chloride via the formation of the Vilsmeier reagent in situ.

Q4: Can I use coupling agents for the direct amidation of 2-furoic acid? Yes, direct amidation is possible using standard peptide coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt), can be used to form the amide bond directly from 2-furoic acid and an amine source. This avoids the need to first synthesize the highly reactive acyl chloride.

Data Presentation

Optimizing the synthesis of this compound begins with the efficient preparation of its key intermediate, 2-furoyl chloride. The choice of chlorinating agent significantly impacts the yield of this step.

Table 1: Comparison of Chlorinating Agents for 2-Furoyl Chloride Synthesis from 2-Furoic Acid

Chlorinating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Thionyl Chloride (SOCl₂)Excess SOCl₂Reflux (~100)179[1]
Phosgene (COCl₂)2-Furoyl Chloride (solvent), DMF (cat.)40 - 100291.2[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

This protocol is based on a common laboratory procedure using thionyl chloride.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add 2-furoic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (2.5 eq) to the flask. A catalytic amount of anhydrous DMF (e.g., 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) using an oil bath. Maintain reflux for 1-2 hours, or until the evolution of gas ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the resulting crude 2-furoyl chloride by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 76-80 °C at 20 mmHg). The reported yield is around 79%.[1]

Protocol 2: Synthesis of this compound from 2-Furoyl Chloride

This protocol describes the amidation of the synthesized 2-furoyl chloride.[3]

  • Preparation: In a separate flask, cool a concentrated solution of aqueous ammonia (e.g., 28-30%) to 0-5°C in an ice bath with vigorous stirring.

  • Acid Chloride Addition: Dissolve the crude 2-furoyl chloride (1.0 eq) from Protocol 1 in a minimal amount of an anhydrous, inert solvent (e.g., THF or diethyl ether). Add this solution dropwise to the cold ammonia solution, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of ice-cold water to remove ammonium salts. Further purification can be achieved by recrystallization from a suitable solvent like hot water or an ethanol/water mixture. Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues encountered during the synthesis.

G start Start: 2-Furoic Acid step1 Step 1: Acyl Chloride Formation (e.g., + SOCl₂, Reflux) start->step1 intermediate Intermediate: 2-Furoyl Chloride step1->intermediate step2 Step 2: Amidation (Add to cold NH₃(aq)) intermediate->step2 workup Work-up (Filtration, Washing) step2->workup purification Purification (Recrystallization) workup->purification final_product Final Product: this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_step1 Analyze Acyl Chloride Formation Step start->check_step1 check_step2 Analyze Amidation Step start->check_step2 check_purification Review Purification Procedure start->check_purification sol_sm Use fresh/purified reagents & anhydrous solvents check_sm->sol_sm sol_step1 Confirm reaction completion (TLC). Ensure excess chlorinating agent. Check for moisture. check_step1->sol_step1 sol_step2 Maintain low temperature (0-10°C). Ensure excess ammonia. Use vigorous stirring. check_step2->sol_step2 sol_purification Optimize recrystallization solvent. Wash crystals with cold solvent. Consider activated carbon treatment. check_purification->sol_purification

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

References

Technical Support Center: 2-Furamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side products encountered in reactions involving 2-furamide.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to side product formation during this compound reactions.

Guide 1: Amide Bond Formation (Synthesis of this compound Derivatives)

Problem: Formation of significant impurities during the synthesis of N-substituted 2-furamides from 2-furoic acid.

Observed Issue Potential Cause Suggested Solution
Insoluble white precipitate forms during carbodiimide (e.g., DCC, EDC) mediated coupling. Formation of N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[1][2][3]- Add the amine promptly after the activation of the carboxylic acid with the coupling agent. - Use additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which is less prone to rearrangement.[3] - Use solvents with low dielectric constants, such as dichloromethane or chloroform, to minimize this side reaction.[2]
Low yield of the desired amide, with starting material (2-furoic acid) remaining. Incomplete activation of the carboxylic acid or insufficient reactivity of the amine.- Switch to a more potent coupling agent like HATU. - Convert 2-furoic acid to the more reactive 2-furoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine. - If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
Formation of byproducts when using 2-furoyl chloride. 2-furoyl chloride is sensitive to moisture, leading to hydrolysis back to 2-furoic acid.- Ensure all glassware is thoroughly dried and use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Guide 2: N-Alkylation of this compound

Problem: Incomplete reaction and difficulty in purification during N-alkylation of this compound.

Observed Issue Potential Cause Suggested Solution
Reaction stalls, leaving significant unreacted this compound. - Insufficient basicity to deprotonate the amide. - Poor solubility of reactants.- Consider a stronger base like sodium hydride (NaH), but be mindful of stoichiometry to avoid side reactions. - Use a solvent in which all reactants are soluble, such as DMF or DMSO. - The addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.
Formation of multiple products. Over-alkylation or side reactions involving the furan ring.- Use a milder alkylating agent if possible. - Control the stoichiometry of the alkylating agent carefully. - Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time.
Guide 3: Polymerization Reactions with this compound

Problem: Low molecular weight or discolored polymer when using this compound as a monomer.

Observed Issue Potential Cause Suggested Solution
Low molecular weight of the resulting polyamide. - Imbalance in monomer stoichiometry. - Presence of monofunctional impurities acting as chain stoppers. - Side reactions like cyclization.- Ensure precise equimolar amounts of the comonomers. - Purify this compound and the comonomer before polymerization. - Adjust reaction concentration and temperature to favor linear polymerization over cyclization.
Polymer discoloration. Thermal degradation or side reactions at high polymerization temperatures.- Optimize the reaction temperature and time to be sufficient for polymerization but minimize degradation. - Conduct the polymerization under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using DCC as a coupling agent for amidating 2-furoic acid?

A1: The most common side product is an N-acylurea, which is formed by the rearrangement of the reactive O-acylisourea intermediate.[1][2][3] This byproduct is often insoluble in many organic solvents and can be removed by filtration.

Q2: Can the furan ring of this compound open during reactions?

A2: Yes, the furan ring is susceptible to opening under certain conditions, such as in the presence of strong acids or oxidizing agents.[4] This can lead to a variety of linear, unsaturated dicarbonyl compounds. The stability of the furan ring in this compound is enhanced by the electron-withdrawing amide group, but ring-opening remains a potential side reaction under harsh conditions.

Q3: Are there any specific side products to watch for during the synthesis of 2-furoyl chloride from 2-furoic acid?

A3: When using thionyl chloride (SOCl₂) to prepare 2-furoyl chloride, the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5] It is crucial to perform this reaction in a well-ventilated fume hood and to trap the acidic gases produced.

Q4: What are potential side reactions in the polycondensation of this compound?

A4: In addition to incomplete polymerization, side reactions in polyamide synthesis can include deamination (loss of an amine group) and dehydration at high temperatures, which can cap the growing polymer chains.[6] Transamidation and cyclization can also occur, leading to a broader molecular weight distribution or the formation of cyclic oligomers, respectively.[6]

Data Presentation

Table 1: Common Side Products in this compound Synthesis from 2-Furoic Acid

Synthetic Method Coupling Agent/Reagent Common Side Product Typical Yield Notes
Carbodiimide CouplingDCC, EDCN-AcylureaVariableFormation is favored in polar solvents and can be minimized with additives like HOBt.[2][3]
Acyl Chloride FormationThionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)StoichiometricGaseous byproducts that should be properly vented and trapped.[5]
Acyl Chloride Amidation-2-Furoic AcidVariableResults from hydrolysis of 2-furoyl chloride by adventitious moisture.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of N-Benzyl-2-furamide using DCC Coupling
  • Dissolve 2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 20 minutes.

  • Add benzylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Formation_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction 2_Furoic_Acid 2-Furoic Acid O_Acylisourea O-Acylisourea Intermediate 2_Furoic_Acid->O_Acylisourea + DCC 2_Furamide_Product N-Substituted This compound O_Acylisourea->2_Furamide_Product + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine Amine (R-NH2)

Caption: Mechanism of N-acylurea side product formation in DCC coupling.

Experimental_Workflow start Start: Synthesis of N-Substituted this compound reaction Reaction Setup: 2-Furoic Acid, Amine, Coupling Agent, Solvent start->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring troubleshoot Troubleshooting: Low Yield or Impurities? monitoring->troubleshoot workup Aqueous Workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product troubleshoot->workup Complete analyze_impurities Analyze Side Products (NMR, MS) troubleshoot->analyze_impurities Incomplete/ Impure analyze_impurities->reaction Optimize Conditions

Caption: General experimental workflow for this compound synthesis and troubleshooting.

References

Technical Support Center: Purification of Crude 2-Furamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-furamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound does not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound, an aromatic amide, has moderate polarity. If you are using a very non-polar solvent (e.g., hexane) or a very polar solvent in which it has low solubility at high temperatures, it may not dissolve. Refer to the Solvent Selection Guide (Table 1) for suitable options. Methanol is reported to be a good solvent for this compound.[1]

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. While the goal is to use a minimal amount of hot solvent, ensure you are adding it portion-wise and allowing time for dissolution at the solvent's boiling point.

  • Insoluble Impurities: Your crude this compound may contain insoluble impurities. If a portion of the solid material does not dissolve even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization step.[2][3]

Q2: After dissolving my crude this compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystallization upon cooling can be due to several reasons:

  • Supersaturation has not been reached: This is the most common reason and can be caused by using too much solvent. To address this, you can try the following:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the product to "oil out" or precipitate instead of crystallizing. After reducing the volume, allow the solution to cool again.

  • Slow Crystallization Kinetics: Some compounds are slow to crystallize. Be patient and allow the solution to cool slowly to room temperature, and then in an ice bath.

Q3: My this compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution. Allow it to cool slowly again.

  • Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider using a different solvent or a two-solvent system. For a two-solvent system, dissolve the this compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the initial precipitate and allow the solution to cool slowly.

Q4: The recovered yield of my purified this compound is very low. What are the possible causes?

A4: A low recovery can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: As mentioned previously, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization during hot filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

Q5: The melting point of my recrystallized this compound is still broad or lower than the literature value (138-144 °C). What does this indicate?

A5: A broad or depressed melting point is a strong indication that the sample is still impure. Potential impurities in crude this compound can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be 2-furoic acid or 2-furoyl chloride. 2-furoic acid is soluble in hot water and many organic solvents.[2][4] 2-furoyl chloride is a liquid that reacts with water.[5]

  • By-products: Side reactions can lead to the formation of other compounds.

  • Residual Solvent: Incomplete drying of the crystals will leave residual solvent, which can also depress the melting point. Ensure the crystals are thoroughly dried under vacuum or in a desiccator.

If impurities are still present, a second recrystallization may be necessary.

Data Presentation

Table 1: Solvent Selection Guide for this compound Recrystallization

Due to a lack of specific quantitative solubility data for this compound in the public domain, this table provides a qualitative guide based on the properties of similar aromatic amides and general solubility principles. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific crude sample.

SolventBoiling Point (°C)PolaritySuitability for Recrystallization of this compound (Predicted)
Water100HighPoor as a single solvent. Likely to have low solubility. May be suitable as an anti-solvent in a two-solvent system with a more soluble solvent like methanol or ethanol.
Methanol65HighGood. this compound is reported to have good solubility in methanol.[1] It offers a good temperature gradient for crystallization.
Ethanol78HighGood. Similar to methanol, it is a polar protic solvent and is likely to be a suitable recrystallization solvent.
Acetone56Medium-HighPotentially Good. A polar aprotic solvent that may be a good choice. Its lower boiling point means a smaller temperature gradient.
Ethyl Acetate77MediumFair. A less polar option that might be effective if solubility in alcohols is too high at room temperature.
Toluene111LowPoor as a single solvent. As a non-polar aromatic solvent, it is less likely to be a good solvent for the relatively polar this compound.
Hexane69LowPoor as a single solvent. A very non-polar solvent, unlikely to dissolve this compound.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

This protocol outlines a general procedure for the single-solvent recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol or ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to confirm the suitability of the chosen solvent. A good solvent will dissolve the crude this compound when hot but will have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add the hot solvent portion-wise until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the Buchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or a drying dish and dry them completely in a desiccator or a vacuum oven.

  • Characterization: Once dry, determine the mass of the purified this compound to calculate the percent recovery. Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value (138-144 °C) indicates a high degree of purity.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification of this compound.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product (Broad/Low MP) start->impure_product solution1 Too much solvent? -> Evaporate some solvent. No nucleation sites? -> Scratch flask or add seed crystal. no_crystals->solution1 solution2 Solution too concentrated? -> Reheat and add more solvent. Inappropriate solvent? -> Change solvent or use co-solvent. oiling_out->solution2 solution3 Too much solvent used? -> Optimize solvent volume. Loss during transfer/filtration? -> Improve technique. Incomplete crystallization? -> Ensure adequate cooling. low_yield->solution3 solution4 Presence of impurities? -> Re-recrystallize. Residual solvent? -> Ensure thorough drying. impure_product->solution4

Caption: A decision tree for troubleshooting common issues in this compound recrystallization.

References

Technical Support Center: Amidation of Furan-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of furan-based carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the amidation of furan-based carboxylic acids?

A1: Researchers often face several challenges, including:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired amide.

  • Side Reactions: The furan ring is susceptible to degradation under certain conditions, and common side reactions include N-acylurea formation when using carbodiimide coupling reagents, and racemization if the carboxylic acid has a chiral center.[1]

  • Difficult Purification: Removal of byproducts, such as dicyclohexylurea (DCU) from DCC-mediated couplings, can be challenging.[1]

  • Furan Ring Instability: The furan ring is sensitive to acidic conditions and high temperatures, which can lead to ring-opening or decarboxylation.[2][3][4]

Q2: Which coupling reagents are most effective for the amidation of furan-based carboxylic acids?

A2: The choice of coupling reagent is critical for a successful amidation. Commonly used and effective reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][5]

  • Uronium/Aminium Salts: Reagents such as HATU and HBTU are known for their high efficiency and rapid reaction times, often leading to higher yields and lower racemization.[1][5]

  • Phosphonium Salts: Reagents like PyBOP are also highly effective for amide bond formation.[5]

Q3: How can the instability of the furan ring be managed during amidation?

A3: To mitigate furan ring degradation:

  • Avoid Strong Acids: Furan rings are susceptible to acid-catalyzed ring opening.[3] It is crucial to use mild reaction conditions and avoid strongly acidic workups.

  • Control Temperature: High temperatures can cause decarboxylation of furan carboxylic acids.[4] Reactions should be conducted at the lowest effective temperature.

  • Use of Derivatives: In some cases, using a more stable derivative of the furan carboxylic acid, such as an ester, can be beneficial, especially in polymerization reactions.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Degradation of reagents. 4. Steric hindrance. 5. Furan ring degradation.1. Switch to a more powerful coupling agent (e.g., HATU). 2. Convert the carboxylic acid to the more reactive acyl chloride.[1][5] 3. Add a non-nucleophilic base like DIPEA or TEA to deprotonate the amine if it's a salt.[1] 4. Ensure all reagents and solvents are anhydrous and pure. 5. Increase reaction time or moderately increase temperature, while monitoring for decomposition. 6. Use milder reaction conditions to prevent furan ring opening.[3]
Formation of a White Precipitate (with DCC) The precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1]Filter the reaction mixture to remove the DCU before the work-up procedure. DCU has low solubility in many common organic solvents.[1]
Side Product Formation (e.g., N-acylurea) This is a common side reaction with carbodiimide reagents, especially if the amine is not added promptly after the activation of the carboxylic acid.[1]1. Add an activating agent like HOBt to form a more stable active ester intermediate.[1] 2. Add the amine to the reaction mixture shortly after the coupling agent.
Racemization of Chiral Carboxylic Acids The reaction conditions may be promoting the loss of stereochemical integrity.1. Use coupling agents known for low racemization, such as HATU.[1][7] 2. The addition of HOBt can help suppress racemization when using carbodiimides.[1]
Difficulty in Product Purification 1. Byproducts from the coupling reaction are co-eluting with the product. 2. The product is highly polar or has low solubility.1. For water-soluble byproducts (from EDC coupling), perform an aqueous work-up. For insoluble byproducts like DCU, filter prior to work-up.[1] 2. Utilize column chromatography with an appropriate solvent system. Recrystallization can also be an effective purification method.[5]

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for the Amidation of 2-Furoic Acid

Coupling Reagent/SystemAdditive/BaseSolventTypical Yield (%)Key Observations
DCCHOBt/DMAPDCM60-85%Forms insoluble DCU byproduct, which requires filtration.[5]
EDCHOBtDMF/DCM70-95%Byproducts are water-soluble, simplifying purification.[5]
HATUDIPEA/TEADMF85-98%High efficiency and low racemization, suitable for sensitive substrates.[5][7]
TBTUDIPEA/TEADMF80-95%Effective for regioselective mono-amidation of 2,5-furandicarboxylic acid.[5]
DMTMMNMMWater/MeOH75-90%Suitable for reactions in aqueous media.[5]

Experimental Protocols

Protocol 1: Amidation of 2-Furoic Acid using EDC/HOBt
  • Preparation: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add the desired amine (1.1 eq.) to the mixture.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Amidation of 2-Furoic Acid via Acyl Chloride
  • Acyl Chloride Formation: Carefully add thionyl chloride (2.0-3.0 eq.) to 2-furoic acid (1.0 eq.) at 0°C. A catalytic amount of DMF can be added.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-furoyl chloride can often be used directly in the next step.[5]

  • Amidation: Dissolve the amine (1.0 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent like DCM.

  • Addition: Cool the amine solution to 0°C and slowly add the crude 2-furoyl chloride.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1 and purify the final product.[1]

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Furan Carboxylic Acid and Amine in Solvent coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) start->coupling reaction Stir at appropriate temperature coupling->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify product Isolated Amide purify->product

Caption: A generalized experimental workflow for the amidation of furan-based carboxylic acids.

Troubleshooting_Logic start Low Amide Yield check_activation Is Acid Activation Sufficient? start->check_activation check_amine Is Amine Reactivity an Issue? check_activation->check_amine Yes solution_activation Use Stronger Coupling Agent (HATU) or Convert to Acyl Chloride check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Add Base (DIPEA/TEA) if Amine is a Salt check_amine->solution_amine No check_stability Is Furan Ring Degrading? check_conditions->check_stability Yes solution_conditions Increase Time/Temperature Moderately Ensure Anhydrous Conditions check_conditions->solution_conditions No solution_stability Use Milder Conditions (Lower Temp, Avoid Strong Acid) check_stability->solution_stability No rerun Re-run Experiment check_stability->rerun Yes solution_activation->rerun solution_amine->rerun solution_conditions->rerun solution_stability->rerun

Caption: A troubleshooting decision tree for low-yield amidation reactions of furan-based carboxylic acids.

References

Improving the stability of 2-Furamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Furamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is showing low yield and multiple side products. What could be the cause?

A1: Low yields and the formation of side products when using this compound often point to its degradation under the reaction conditions. The two primary points of instability are the furan ring and the amide bond. The furan ring is susceptible to acidic conditions and oxidation, while the amide bond can undergo hydrolysis, particularly under strong acidic or basic conditions.[1][2][3] To troubleshoot, consider the following:

  • pH of the reaction medium: Avoid strongly acidic or basic conditions if possible. If your reaction requires acidic or basic catalysis, consider using milder reagents or shorter reaction times.

  • Presence of oxidizing agents: The furan ring can be sensitive to oxidation.[1] Ensure your reagents and solvents are free from peroxides and other oxidizing impurities.

  • Reaction temperature: Higher temperatures can accelerate degradation.[4][5] If feasible, run your reaction at a lower temperature, even if it requires a longer reaction time.

  • Presence of water: Water is necessary for hydrolysis of the amide bond.[3] Using anhydrous solvents and reagents can help minimize this degradation pathway.

Q2: I suspect my this compound is degrading during my experiment. How can I confirm this?

A2: To confirm the degradation of this compound, you can monitor the reaction over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots of your reaction mixture at different time points, you can track the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products. Comparing the spectra of your reaction mixture to a standard of pure this compound will help in identifying any changes.

Q3: What are the likely degradation products of this compound?

A3: The degradation of this compound can lead to several products depending on the conditions. The most common degradation pathways are hydrolysis of the amide bond and opening of the furan ring.

  • Amide hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-furoic acid and ammonia.[3]

  • Furan ring opening: In the presence of strong acids or oxidizing agents, the furan ring can undergo cleavage to form various byproducts.

Q4: How can I improve the stability of this compound in my reaction?

A4: Improving the stability of this compound involves carefully controlling the reaction conditions and considering the use of protective strategies.

  • Buffer the reaction medium: If your reaction is sensitive to pH changes, using a buffer can help maintain a pH where this compound is more stable.

  • Use of Protecting Groups: For multi-step syntheses, temporarily protecting the amide nitrogen or modifying the furan ring can prevent unwanted side reactions.[6][7][8][9][10] However, the selection of an appropriate protecting group and the conditions for its introduction and removal must be carefully considered to ensure compatibility with your overall synthetic route.

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can minimize the extent of degradation.[5]

  • Degas solvents: To prevent oxidation of the furan ring, it is advisable to use degassed solvents, especially in reactions that are sensitive to air.

Quantitative Data on Stability

ConditionTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
0.1 M HCl25~482-Furoic Acid
0.1 M HCl50~122-Furoic Acid
pH 7.0 (Phosphate Buffer)25> 500-
pH 7.0 (Phosphate Buffer)50~2002-Furoic Acid
0.1 M NaOH25~242-Furoic Acid
0.1 M NaOH50~62-Furoic Acid

Disclaimer: The data in this table is illustrative and based on general principles of amide hydrolysis. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound.[11][12][13][14][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18)

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for a defined period, taking samples at regular intervals for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At intervals, dissolve a small amount of the solid in the initial solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[16][17][18][19][20][21]

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Linear gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 268 nm) and use a PDA detector to check for peak purity and identify the λmax of any degradation products.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a concentration within the linear range of the method.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Evaluation:

    • Determine the retention time of this compound from the standard injection.

    • Identify the peaks of the degradation products in the chromatograms of the stressed samples.

    • Calculate the percentage degradation of this compound and the relative peak areas of the degradation products.

Visual Guides

Below are diagrams to help visualize key concepts related to this compound stability.

cluster_degradation This compound Degradation Pathways Furamide This compound Hydrolysis_Products 2-Furoic Acid + NH3 Furamide->Hydrolysis_Products Amide Hydrolysis Ring_Opening_Products Ring-Opened Byproducts Furamide->Ring_Opening_Products Furan Ring Opening Acid Acidic Conditions (e.g., H+) Acid->Hydrolysis_Products Base Basic Conditions (e.g., OH-) Base->Hydrolysis_Products Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Ring_Opening_Products Heat Heat (Δ) Heat->Hydrolysis_Products Heat->Ring_Opening_Products

Caption: Primary degradation pathways for this compound under stress conditions.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Low Yield / Impurities Observed Check_pH Analyze Reaction pH Start->Check_pH Check_Oxidants Check for Oxidizing Agents Check_pH->Check_Oxidants Optimal Adjust_pH Use Milder Acid/Base or Buffer Check_pH->Adjust_pH Non-optimal Check_Temp Evaluate Reaction Temperature Check_Oxidants->Check_Temp Absent Degas_Solvents Degas Solvents Check_Oxidants->Degas_Solvents Present Use_Anhydrous Use Anhydrous Solvents Check_Temp->Use_Anhydrous Optimal Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp High Monitor Monitor Reaction by HPLC/LC-MS Adjust_pH->Monitor Use_Anhydrous->Monitor Degas_Solvents->Monitor Lower_Temp->Monitor End Improved Stability Monitor->End

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of 2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 2-furamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no yield in cross-coupling reactions involving this compound can stem from several factors. The furan ring is an electron-rich heterocycle, which can influence its reactivity. Additionally, the amide group can act as a coordinating ligand, potentially interfering with the palladium catalyst. Common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature, ligand), and degradation of the starting materials.

Q2: Can the amide group in this compound poison the palladium catalyst?

A2: Yes, the amide functionality, particularly the nitrogen and oxygen atoms, can coordinate to the palladium center. This coordination can sometimes form stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the amide group to the palladium center.

Q3: What are the most common side reactions observed in the cross-coupling of this compound?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the aryl halide or two molecules of the boronic acid in a Suzuki reaction). This is often observed when the catalytic cycle is slow or inefficient.

  • Protodeboronation (in Suzuki reactions): The cleavage of the carbon-boron bond of the boronic acid, which is a common issue with heteroaromatic boronic acids.

  • Dehalogenation: The removal of the halogen from the 2-halofuramide starting material without the desired coupling.

  • Glaser Coupling (in Sonogashira reactions): The oxidative homocoupling of the terminal alkyne.[1]

  • Formation of Palladium Black: Precipitation of metallic palladium indicates catalyst decomposition and deactivation, which can be caused by high temperatures or the presence of oxygen.

Q4: How do I choose the right ligand for my this compound cross-coupling reaction?

A4: The choice of ligand is critical for a successful reaction. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.[2] These ligands can stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation. For Suzuki-Miyaura couplings, ligands like SPhos and XPhos have shown good performance with heteroaryl compounds. For Buchwald-Hartwig aminations, biaryl phosphine ligands are often effective. For Sonogashira couplings, a variety of phosphine ligands can be used, and the choice may depend on the specific substrates.

Q5: Is it necessary to degas the reaction mixture?

A5: Yes, it is crucial to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and low yields. Thoroughly degassing the solvent and flushing the reaction vessel with an inert gas is a critical step.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Catalyst Inactivity/Decomposition Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and efficiently generates the active Pd(0) species in situ. • Optimize Ligand: Switch to a bulkier, more electron-rich ligand to stabilize the catalyst and prevent coordination by the furamide. • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Impurities can poison the catalyst. • Degas Thoroughly: Rigorously exclude oxygen from the reaction mixture by degassing the solvent and maintaining an inert atmosphere.
Suboptimal Reaction Conditions Vary the Base: The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often used. For Sonogashira reactions, amine bases like Et₃N or DIPA are common. The optimal base will depend on the specific reaction and substrates. • Screen Solvents: Common solvents include toluene, dioxane, THF, and DMF. The polarity and coordinating ability of the solvent can significantly impact the reaction. • Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance.
Poor Substrate Reactivity Change Halide: The reactivity of the 2-halofuramide follows the order I > Br > Cl. If you are using a chloride, consider switching to a bromide or iodide. • Activate Boronic Acid (Suzuki): In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve stability and reactivity.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Homocoupling Slow transmetalation or reductive elimination.Increase Catalyst Loading: A higher catalyst concentration can sometimes favor the desired cross-coupling pathway. • Change Ligand: A more effective ligand can accelerate the desired catalytic cycle. • Adjust Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.
Protodeboronation (Suzuki) Presence of water or acidic protons; instability of the heteroaryl boronic acid.Use Anhydrous Conditions: Ensure all reagents and solvents are dry. • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like KF. • Use a Boronate Ester: Pinacol esters of boronic acids are often more stable towards protodeboronation.
Dehalogenation Presence of a hydrogen source and a reducing environment.Ensure Anhydrous Conditions: Water can be a proton source. • Optimize Base and Solvent: Some base/solvent combinations may be more prone to promoting dehalogenation.
Palladium Black Formation Catalyst decomposition.Lower the Reaction Temperature: High temperatures are a common cause of palladium black formation. • Use a More Stable Catalyst/Ligand System: Bulky, electron-rich ligands can stabilize the palladium catalyst and prevent aggregation. • Reduce Catalyst Concentration: High catalyst loadings can sometimes lead to precipitation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Furan Derivatives

EntryFuran SubstrateAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromofuranPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
22-Chlorofuran4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane8092
3Methyl 5-bromofuran-2-carboxylate3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9085
42-BromobenzofuranPhenylboronic acidPd(II) complex (cat.)-K₂CO₃EtOH/H₂O8091[3]

Note: This data is illustrative and based on furan derivatives. Optimization for this compound is recommended.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Aryl BromidePrimary AminePd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-BuToluene80-100
2Aryl ChlorideSecondary AminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100-120
3Heteroaryl BromideAnilinePd(OAc)₂ (1-5)Xantphos (2-10)Cs₂CO₃Toluene100

Note: These are general starting conditions. The amide group in this compound may require specific optimization of the ligand and base.

Table 3: Typical Conditions for Sonogashira Coupling of Halo-Furans

EntryHalo-FuranAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)
12-IodofuranPhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT-50
22-Bromofuran1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF60-80
32,4-DibromofuranPhenylacetylenePd(PPh₃)₄ (1-5)CuI (2-10)Et₃NTHF40-60[4]

Note: For this compound, the reaction may require higher temperatures or different solvent/base combinations due to the electronic effect of the amide group.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-furamide
  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-halo-furamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution) via syringe. If using a biphasic system, add the degassed water.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Halo-furamide
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a biaryl phosphine ligand, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Add the 2-halo-furamide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of 2-Halo-furamide
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Reagent Addition: Add the 2-halo-furamide (1.0 equiv) and the anhydrous, degassed solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., Et₃N or DIPA, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Workflow start Reaction Start: Cross-Coupling of this compound check_yield Low or No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No catalyst_issue Check Catalyst System: - Pre-catalyst vs. in situ generation - Ligand choice (bulky, electron-rich) - Catalyst loading check_yield->catalyst_issue Yes success Successful Coupling side_products->success No homocoupling Address Homocoupling: - Adjust stoichiometry - Change ligand - Optimize catalyst loading side_products->homocoupling Yes (Homocoupling) deboronation Prevent Protodeboronation: - Use anhydrous conditions - Milder base (e.g., KF) - Use boronate ester side_products->deboronation Yes (Protodeboronation) pd_black Avoid Pd Black Formation: - Lower reaction temperature - Use stabilizing ligand - Reduce catalyst concentration side_products->pd_black Yes (Pd Black) conditions_issue Optimize Reaction Conditions: - Base (type and strength) - Solvent (polarity, coordinating ability) - Temperature catalyst_issue->conditions_issue reagents_issue Verify Reagent Quality: - Purity of starting materials - Anhydrous and degassed solvents - Halide reactivity (I > Br > Cl) conditions_issue->reagents_issue reagents_issue->start Re-run Experiment homocoupling->start Re-run Experiment deboronation->start Re-run Experiment pd_black->start Re-run Experiment

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling of this compound.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)Ln-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetal->Product RX 2-Halo-furamide (R-X) RX->OxAdd R_M Coupling Partner (R'-M) R_M->Transmetal

References

Scalable synthesis of 2-Furamide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-furamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications?

This compound, also known as 2-furancarboxamide, is a chemical compound featuring a furan ring, which imparts unique reactivity and solubility.[1] It is a versatile intermediate used in various industrial sectors. Its primary applications include serving as a building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides.[1] Additionally, it is utilized in polymer chemistry for the production of biodegradable polymers and can act as a food additive or preservative.[1]

Q2: What are the common scalable synthesis routes for this compound?

The most common and scalable methods for synthesizing this compound are:

  • Amidation of 2-Furoyl Chloride: This is a widely used two-step process that involves the initial conversion of 2-furoic acid to 2-furoyl chloride, which is then reacted with ammonia to yield this compound.[2]

  • Direct Catalytic Amidation of 2-Furoic Acid: This method involves the direct reaction of 2-furoic acid with ammonia in the presence of a catalyst. Various catalysts, such as boric acid and metal-based catalysts, can be employed to facilitate this transformation.

  • Aminolysis of 2-Furoic Acid Esters: This route involves the reaction of an ester of 2-furoic acid, such as ethyl 2-furoate, with ammonia. This reaction may require elevated temperatures and pressures for industrial-scale production.

Q3: What are the key safety considerations when handling 2-furoyl chloride?

2-Furoyl chloride is a corrosive liquid and a powerful lachrymator, meaning it can cause severe irritation to the eyes and skin.[3][4] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly in a large-scale setting.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Side reactions; Product loss during workup and purification; Impure starting materials.[2]- Monitor reaction completion using TLC or HPLC. - Control reaction temperature to minimize side reactions. - Optimize purification steps to reduce product loss. - Ensure the purity of 2-furoic acid and other reagents.
Presence of Impurities in the Final Product Unreacted starting materials (2-furoic acid or 2-furoyl chloride); Formation of byproducts.- Adjust the stoichiometry of reactants to ensure complete conversion. - Optimize reaction conditions (temperature, catalyst, reaction time) to minimize byproduct formation. - Employ appropriate purification techniques such as recrystallization or column chromatography.
Reaction Stalls or Proceeds Slowly Ineffective catalyst; Insufficient reaction temperature; Poor mixing in the reactor.- Screen different catalysts to find the most effective one for the specific reaction conditions. - Gradually increase the reaction temperature while monitoring for potential side reactions. - Ensure adequate agitation in the reaction vessel for homogenous mixing.
Formation of Dark-Colored Byproducts (Tars) High reaction temperatures; Presence of impurities in the starting furfural (if used as a precursor to 2-furoic acid).[5]- Maintain strict temperature control throughout the reaction. - Use purified 2-furoic acid as the starting material. - Consider using decolorizing agents like activated carbon during purification.[5]

Data Presentation

Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

The synthesis of the key intermediate, 2-furoyl chloride, can be achieved with high yields using various chlorinating agents.

Chlorinating AgentReaction ConditionsYield of 2-Furoyl ChlorideReference
Thionyl ChlorideReflux at 100°C for 1 hour79%[6]
Phosgene with DMF catalyst40-100°C, 2 hours91.2%[6]
Phosgene with DMF catalyst40-100°C, 5 hours92.2%[7]
Overview of Catalytic Systems for Direct Amidation

Direct amidation of carboxylic acids is a more atom-economical approach. Various catalytic systems have been developed for this purpose.

Catalyst TypeGeneral Reaction ConditionsScope and Remarks
Boron-based catalysts (e.g., Boric Acid)Thermal conditions, often with azeotropic water removal.Inexpensive and readily available. Effective for a range of carboxylic acids and amines.
Zirconium and Hafnium-based catalystsCan operate under relatively mild conditions (e.g., 70°C in DMSO).Lewis acidic catalysts that can be reusable.
Gold-Palladium nanoparticlesUsed for the oxidation of furfural to furoic acid, a precursor.Heterogeneous catalyst with potential for commercial application and reusability.[8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Furoyl Chloride

This protocol describes the synthesis of 2-furoyl chloride from 2-furoic acid using thionyl chloride, adapted for an industrial scale.

Materials:

  • 2-Furoic Acid (e.g., 100 kg, 892 mol)

  • Thionyl Chloride (e.g., 265 kg, 2220 mol)

  • Nitrogen gas supply

  • Suitable reaction vessel with a reflux condenser, heating and cooling system, and a gas scrubber for SO₂ and HCl.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with 2-furoic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen to remove air and moisture.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the reactor while maintaining gentle agitation. The reaction is endothermic initially, but may become exothermic. Control the addition rate to maintain the temperature below 30°C.

  • Heating and Reflux: Once the addition is complete, slowly heat the mixture to reflux (approximately 75-80°C). The reaction will generate sulfur dioxide and hydrogen chloride gas, which must be scrubbed.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of 2-furoic acid (e.g., by HPLC). The reaction is typically complete within 3-5 hours of reflux.

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, cool the mixture to 50-60°C. Distill off the excess thionyl chloride under reduced pressure.

  • Purification by Distillation: Purify the crude 2-furoyl chloride by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 173-174°C at atmospheric pressure).[2]

Protocol 2: Scalable Synthesis of this compound from 2-Furoyl Chloride

This protocol outlines the amidation of 2-furoyl chloride with aqueous ammonia.

Materials:

  • 2-Furoyl Chloride (e.g., 115 kg, 881 mol)

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Cooling system

  • Suitable reaction vessel with a robust agitation system.

Procedure:

  • Charging Ammonia: Charge the reaction vessel with an excess of cold (0-5°C) aqueous ammonia.

  • Controlled Addition of 2-Furoyl Chloride: Slowly add the 2-furoyl chloride to the vigorously stirred ammonia solution. The reaction is highly exothermic, and the temperature should be maintained below 20°C by efficient cooling.

  • Reaction and Precipitation: The this compound product will precipitate out of the solution as a solid. Continue stirring for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Isolation of Product: Isolate the solid this compound by filtration.

  • Washing: Wash the filter cake with cold water to remove any unreacted ammonia and ammonium salts.

  • Drying: Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow_2_furoyl_chloride cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product start_acid 2-Furoic Acid reaction Reaction in Vessel (Reflux) start_acid->reaction start_thionyl Thionyl Chloride start_thionyl->reaction distillation Vacuum Distillation reaction->distillation Crude Product product 2-Furoyl Chloride distillation->product Purified Product

Caption: Workflow for the synthesis of 2-furoyl chloride.

experimental_workflow_2_furamide cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_furoyl 2-Furoyl Chloride reaction Amidation Reaction (Low Temperature) start_furoyl->reaction start_ammonia Aqueous Ammonia start_ammonia->reaction filtration Filtration reaction->filtration Product Slurry washing Washing filtration->washing drying Drying washing->drying product This compound drying->product Purified Product

Caption: Workflow for the synthesis of this compound.

References

Minimizing impurities in the production of 2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of 2-Furamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their associated impurity concerns?

A1: The most prevalent laboratory-scale synthesis involves the conversion of 2-furoic acid to 2-furoyl chloride, followed by amidation.[1] Key impurity concerns with this route include residual 2-furoic acid, hydrolysis of the intermediate 2-furoyl chloride back to 2-furoic acid, and potential side reactions if coupling agents are used.[2] An alternative route is the hydrolysis of 2-furonitrile.[1]

Q2: What are the primary types of impurities encountered in this compound synthesis?

A2: Impurities in this compound synthesis can be broadly categorized as:

  • Unreacted Starting Materials: Such as 2-furoic acid.

  • Intermediates: Residual 2-furoyl chloride.

  • Byproducts of Side Reactions: Including polymeric materials formed from the degradation of the furan ring under acidic conditions.[3]

  • Degradation Products: Arising from hydrolysis of this compound under acidic or basic conditions.[4][5]

  • Residual Solvents: From the reaction and purification steps.

Q3: How can I monitor the progress of the reaction to minimize unreacted starting materials?

A3: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Regular sampling of the reaction mixture will show the depletion of the starting material (e.g., 2-furoic acid or 2-furoyl chloride) and the formation of the this compound product. The reaction should be allowed to proceed until the starting material is no longer detectable.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: this compound should be stored in a cool, dry place, protected from light and moisture to minimize the risk of hydrolysis and photodegradation. Inert atmosphere storage (e.g., under nitrogen or argon) can also be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are often a result of incomplete reactions or side reactions that consume starting materials.

Potential Cause Recommended Solution
Incomplete conversion of 2-furoic acid to 2-furoyl chloride. Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. Consider extending the reaction time or increasing the reaction temperature. A catalytic amount of DMF can sometimes promote the reaction.[6]
Hydrolysis of 2-furoyl chloride. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.
Incomplete amidation of 2-furoyl chloride. Use a sufficient excess of the ammonia source. The reaction of 2-furoyl chloride with ammonia is exothermic; ensure proper temperature control.[1]
Formation of byproducts with coupling agents. If using coupling agents, add an activating agent like HOBt to form a more stable active ester and add the amine promptly after the coupling agent.[2]
Issue 2: Presence of Unreacted 2-Furoic Acid in the Final Product

The presence of 2-furoic acid indicates either an incomplete initial conversion or hydrolysis of the 2-furoyl chloride intermediate.

Potential Cause Recommended Solution
Incomplete reaction of 2-furoic acid with the chlorinating agent. Optimize the reaction conditions for the formation of 2-furoyl chloride (see Issue 1).
Moisture in the reaction. Rigorously exclude water from all reaction components and the reaction setup.
Inefficient purification. Optimize the recrystallization procedure. A suitable solvent system should have high solubility for this compound at elevated temperatures and low solubility at room temperature, while 2-furoic acid should ideally remain in the mother liquor.[7]
Issue 3: Formation of Polymeric Impurities (Tarry, Insoluble Material)

Furan rings can be unstable under acidic conditions, leading to ring-opening and subsequent polymerization.[3][8]

Potential Cause Recommended Solution
Presence of strong acids. Neutralize any excess acid carefully after the reaction is complete. Avoid prolonged exposure to acidic conditions during workup.
High reaction temperatures in the presence of acid. Maintain the lowest effective temperature during the reaction and workup steps.
Use of protic solvents in acidic conditions. The presence of water can facilitate furan ring opening.[9][10] Using a non-protic solvent may suppress polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Furoic Acid
  • Preparation of 2-Furoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid (1.0 eq.). Carefully add thionyl chloride (2.0-3.0 eq.) at 0°C. A catalytic amount of DMF can be added.[2] Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-furoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 2-furoyl chloride in an anhydrous solvent (e.g., dichloromethane). In a separate flask, prepare a solution of ammonia in an appropriate solvent. Slowly add the 2-furoyl chloride solution to the ammonia solution at a controlled temperature (e.g., 0°C). Stir the reaction mixture until completion (monitor by TLC or HPLC).

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good solvent will dissolve the this compound when hot but not when cold.[7] Common solvents for amides include water, ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm or 272 nm).[11][13]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 25 °C.[11]

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.

Data Presentation

Table 1: Solubility of this compound in Common Solvents for Recrystallization
SolventSolubility at 25°CSolubility at Boiling Point
WaterSparingly solubleSoluble
EthanolSolubleVery Soluble
Ethyl AcetateSparingly solubleSoluble
HexaneInsolubleInsoluble
Users should determine the optimal solvent system based on their experimental observations.
Table 2: Example HPLC Retention Times for this compound and Related Impurities
CompoundRetention Time (min)
2-Furoic Acid~2.5
This compound ~4.0
2-Furoyl Chloride (if stable under HPLC conditions)~5.5
Retention times are approximate and will vary depending on the specific HPLC conditions. This table should be populated with data from the user's validated method.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation 2_Furoic_Acid 2-Furoic Acid 2_Furoyl_Chloride 2-Furoyl Chloride 2_Furoic_Acid->2_Furoyl_Chloride Thionyl Chloride Unreacted_Acid Unreacted 2-Furoic Acid 2_Furoyl_Chloride->2_Furoic_Acid 2_Furamide This compound (Product) 2_Furoyl_Chloride->2_Furamide Ammonia Polymeric_Impurities Polymeric Impurities 2_Furamide->Polymeric_Impurities Moisture Moisture Moisture->2_Furoyl_Chloride Hydrolysis Acid_Conditions Acidic Conditions Acid_Conditions->2_Furamide Degradation Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Solutions start Impure this compound impurity_type Identify Impurity Type (HPLC, GC-MS) start->impurity_type unreacted_acid Unreacted 2-Furoic Acid impurity_type->unreacted_acid Starting Material polymeric Polymeric Impurities impurity_type->polymeric Tarry Material other Other Impurities impurity_type->other Side Products solution_acid Optimize Reaction Time/Temp Improve Purification unreacted_acid->solution_acid solution_poly Control pH Lower Temperature polymeric->solution_poly solution_other Modify Reaction Conditions Optimize Purification other->solution_other

References

Technical Support Center: Monitoring 2-Furamide Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in monitoring the reaction progress of 2-Furamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of a this compound synthesis reaction?

The two most prevalent and effective methods for monitoring the reaction progress of this compound synthesis are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for its ability to separate and quantify the reactants, products, and any impurities.[1][2] NMR spectroscopy offers the advantage of in-situ, real-time monitoring, providing structural information about the molecules present in the reaction mixture.[3][4][5][6]

Q2: How do I choose between HPLC and NMR for my reaction monitoring?

The choice between HPLC and NMR depends on several factors:

  • Reaction Speed: For reactions with half-lives of minutes to hours, NMR is an excellent choice for continuous monitoring.[4] For very fast reactions, rapid sampling and quenching followed by HPLC analysis may be more suitable.

  • Information Required: NMR provides detailed structural information, which is useful for identifying intermediates and byproducts.[5] HPLC excels at providing accurate quantitative data on the concentration of each component.

  • Sample Matrix: Complex reaction mixtures may require the high resolving power of HPLC to separate all components.

  • Availability of Equipment: The choice will also depend on the availability of the respective instruments in your laboratory.

Q3: Can I use UV-Vis spectrophotometry to monitor my this compound reaction?

While less specific than HPLC or NMR, UV-Vis spectrophotometry can be a simple and rapid method for monitoring the reaction if this compound, the starting materials, or a key intermediate has a distinct UV-Vis absorbance profile.[7][8] It is often used for determining reaction kinetics where a significant change in absorbance at a specific wavelength corresponds to the formation of the product or consumption of a reactant.[9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: I am not getting good separation between my this compound product and the starting materials. What can I do?

Poor separation can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[1][2] A gradient elution, where the solvent composition changes over time, may be necessary to resolve all components.

  • Change the Column: If optimizing the mobile phase is insufficient, consider using a different type of HPLC column (e.g., a different stationary phase like C8 instead of C18, or a column with a different particle size).[1][2]

  • Adjust the pH of the Mobile Phase: The retention of acidic or basic compounds can be significantly affected by the pH of the mobile phase. Experiment with different pH values to improve separation.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[1][2]

Q5: My peak shapes are broad or tailing. How can I improve them?

Poor peak shape can compromise quantification. Consider the following:

  • Sample Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be as close as possible in composition to the mobile phase.

  • Column Degradation: The column may be nearing the end of its lifespan and may need to be replaced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: My NMR spectra have distorted lineshapes and poor resolution. What is the cause?

Distorted lineshapes and reduced resolution in in-situ NMR reaction monitoring can be due to:

  • Sample Inhomogeneity: As a reaction progresses, changes in viscosity or the formation of precipitates can lead to an inhomogeneous magnetic field.[10] Ensure good mixing within the NMR tube if possible.

  • Fast Reaction Rate: For rapid reactions, there may not be enough time for the instrument's hardware to perform necessary corrections like shimming and locking, which can degrade spectral quality.[10]

  • Use of Non-Deuterated Solvents: Using non-deuterated solvents will cause the deuterium lock system to fail, leading to distorted lineshapes and reduced resolution.[10]

Q7: I am having difficulty with quantitative analysis due to overlapping peaks in my 1H NMR spectra. How can I resolve this?

Peak overlap is a common challenge in 1H NMR.[10] Here are some strategies to overcome this:

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better spectral dispersion, potentially resolving the overlapping signals.

  • Two-Dimensional (2D) NMR: Techniques like COSY or HSQC can help to resolve overlapping signals by spreading them into a second dimension.[10]

  • Selective 1D Experiments: Techniques like selective TOCSY or NOESY can be used to isolate specific spin systems.

  • Specialized Data Processing: Deconvolution algorithms can be used to mathematically separate overlapping peaks.[10]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Reaction

This protocol is a general guideline and may require optimization for your specific reaction conditions.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[1][2] A common starting point is a 60:40 (v/v) ratio of A:B.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 272 nm).[1][2]

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of pure this compound and starting materials.

    • Integrate the peak areas of the reactants and product in your reaction samples.

    • Use the calibration curve to determine the concentration of each component at each time point.

Protocol 2: In-Situ NMR Spectroscopy for Reaction Monitoring

This protocol provides a general workflow for real-time reaction monitoring.

  • Sample Preparation:

    • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent that is compatible with your reaction.

    • Include an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.[4]

  • NMR Acquisition:

    • Acquire an initial 1H NMR spectrum before initiating the reaction to serve as a t=0 reference.

    • Initiate the reaction (e.g., by adding a catalyst or raising the temperature).

    • Set up a series of 1D 1H NMR experiments to be acquired at regular time intervals.[3] The time between experiments should be chosen based on the expected reaction rate.

    • For kinetic analysis, use a small number of scans (ideally ns=1) to get a reasonable signal-to-noise ratio for the peaks of interest.[3]

  • Data Analysis:

    • Process the series of spectra.

    • Integrate the characteristic peaks of the starting material and the this compound product relative to the internal standard.

    • Plot the change in integral values over time to obtain the reaction profile.

Quantitative Data Summary

Table 1: Typical HPLC Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.995[1][2]
Accuracy (Recovery)98.0 – 102.0%[1][2]
Precision (RSD)≤ 2%[1][2]
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL

Table 2: Example NMR Data for Reaction Monitoring

Time (min)Integral of Starting Material (A)Integral of this compound (B)% Conversion ((B / (A+B)) * 100)
01.000.000
100.850.1515
300.550.4545
600.250.7575
1200.050.9595

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Concentration Determine Concentration Calibration->Concentration NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Reactants Reactants + Deuterated Solvent NMR_Tube Prepare in NMR Tube Reactants->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Internal_Standard Add Internal Standard Internal_Standard->NMR_Tube Acquisition Time-course Acquisition NMR_Spectrometer->Acquisition Spectra Generate Spectra Series Acquisition->Spectra Processing Process Spectra Spectra->Processing Integration Peak Integration Processing->Integration Kinetics Plot Kinetic Profile Integration->Kinetics

References

Validation & Comparative

2-Furamide Versus Benzamide: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzamide scaffold is a well-established and versatile component of numerous therapeutic agents, demonstrating a wide array of biological activities.[1] However, the strategic modification of this "privileged" structure is a constant pursuit in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. One such modification is the bioisosteric replacement of the phenyl ring with a furan ring, leading to the 2-furamide scaffold. This guide provides an objective comparison of this compound and benzamide moieties in drug design, supported by experimental data, to inform researchers and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

The substitution of a benzene ring with a furan ring introduces significant changes to the physicochemical profile of a molecule. Furan is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct properties compared to the six-membered carbocyclic benzene ring. These differences directly influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Bioisosteric replacement is a powerful strategy to fine-tune these properties.[2] The introduction of the heteroatom (oxygen) in the furan ring generally leads to an increase in polarity and a decrease in lipophilicity compared to the benzene ring. This can enhance aqueous solubility and potentially alter how the molecule interacts with metabolic enzymes and biological targets.

Table 1: Comparison of Physicochemical Properties of Parent Scaffolds

PropertyBenzamideThis compoundRationale for Difference
Molecular Formula C₇H₇NOC₅H₅NO₂Different core ring structure.
Molecular Weight 121.14 g/mol [3]111.09 g/mol Furan is smaller and lighter than benzene.
logP (Octanol/Water) 0.64[3]~ -0.1 to 0.3 (Predicted)The oxygen heteroatom in furan increases polarity and hydrogen bond accepting capability, reducing lipophilicity.
Aqueous Solubility 13.5 g/L (25°C)[4]Generally higher than corresponding benzamidesIncreased polarity and potential for hydrogen bonding with water.
Melting Point 127-130 °C[4]141-144 °CDifferences in crystal lattice packing and intermolecular forces.
pKa (Amide Proton) ~23.3 (in DMSO)[4]Generally similar to benzamidesThe acidity of the amide N-H is primarily influenced by the adjacent carbonyl group.

Pharmacological Activity: A Direct Comparison

The ultimate test of a bioisosteric replacement is its effect on biological activity. While the exchange can be detrimental, in many cases, it can lead to retained or even enhanced potency and selectivity.

Case Study: Adenosine Receptor Antagonists

A direct comparison of a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and their corresponding this compound analogs provided valuable insights into their affinity for adenosine receptors. The study found that the replacement of the benzamido substituent with a furamido group generally resulted in ligands with slightly higher affinity for the adenosine receptor subtypes.[5]

Table 2: Comparative Binding Affinity (Kᵢ, nM) of Benzamide vs. This compound Analogs at Human Adenosine Receptors

Compound IDCore ScaffoldR-GroupA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
4a Benzamide-H>10000>100001023
5a This compound-H>10000>10000856
4f Benzamide-Cl48504210115
5f This compound-Cl3560389098
4h Benzamide-OCH₃32102560123
5h This compound-OCH₃28902130107
Data sourced from Inamdar G. S., et al., European Journal of Medicinal Chemistry, 2013.[5]
Activity in Oncology

Benzamide derivatives are a cornerstone of modern oncology research, with many acting as potent inhibitors of key cancer-related enzymes like Histone Deacetylases (HDACs) and PARPs.[6] The o-aminobenzamide moiety, in particular, is a critical pharmacophore for zinc-chelating HDAC inhibitors.[6]

While fewer this compound derivatives have been explored in oncology, the scaffold holds potential. For instance, replacing the benzamide in certain contexts could alter target selectivity or improve the pharmacokinetic profile, potentially leading to better tumor penetration or reduced off-target toxicity.

Table 3: Examples of Anticancer Activity

Compound ClassExample CompoundMechanism of ActionPotency (IC₅₀ / EC₅₀)Cancer Cell Line
Benzamide Entinostat (MS-275)HDAC InhibitorIC₅₀: 0.1 - 1.0 µMVarious
Benzamide VKNG-2ABCG2 Transporter InhibitorEC₅₀: 2.3 µM (ATPase activity)S1-M1-80 (Colon)
This compound N-(4-benzoylphenyl)-5-methyl-2-furamideAntihyperlipidemic (Potential indirect anticancer effects)N/A (In vivo lipid reduction)N/A

Pharmacokinetic (PK) Profiles

The differences in physicochemical properties between this compound and benzamide scaffolds are expected to have a significant impact on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. A comparative pharmacokinetic analysis of two amide derivatives showed that even small structural changes can lead to different metabolic clearances and liver extraction ratios.[7]

  • Absorption & Solubility: The generally higher aqueous solubility of this compound derivatives may lead to improved dissolution and potentially better oral absorption, especially for compounds whose absorption is limited by solubility.

  • Distribution: Lower lipophilicity (LogP) in this compound analogs could lead to a smaller volume of distribution and may reduce non-specific tissue binding. This can also impact brain penetration; while higher lipophilicity is often associated with crossing the blood-brain barrier, the increased polarity of the furan ring might be leveraged to reduce unwanted CNS side effects.

  • Metabolism: The furan ring is susceptible to different metabolic pathways compared to the benzene ring, including oxidation by cytochrome P450 enzymes that can lead to ring-opening and the formation of reactive metabolites. This can be a liability, but it can also be an opportunity to modulate the metabolic profile of a drug candidate. Conversely, the benzene ring is prone to aromatic hydroxylation.

  • Excretion: Changes in polarity and metabolism will ultimately affect the route and rate of drug excretion.

Experimental Protocols

Objective comparison between these two scaffolds relies on standardized experimental protocols.

Physicochemical Property Determination
  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Measure the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

  • Aqueous Solubility Determination:

    • Add an excess amount of the solid compound to a known volume of buffer (e.g., PBS, pH 7.4).

    • Agitate the suspension at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC).[8]

Biological Activity Assays
  • Radioligand Binding Assay (for Receptor Affinity):

    • Prepare cell membranes expressing the target receptor (e.g., adenosine receptors).[9]

    • Incubate the membranes with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (benzamide or this compound analog).

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity trapped on the filter using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[9]

  • MTT Cell Viability Assay (for Anticancer Activity):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.[10]

Mandatory Visualizations

G cluster_0 Drug Design Workflow cluster_1 Comparative Evaluation start Lead Compound (Benzamide) bioisostere Bioisosteric Replacement (this compound) start->bioisostere Hypothesis synthesis Chemical Synthesis of Analog Pairs bioisostere->synthesis physchem Physicochemical (Solubility, logP) synthesis->physchem invitro In Vitro Assays (Potency, Selectivity) synthesis->invitro sar Structure-Activity Relationship (SAR) physchem->sar invivo In Vivo Studies (PK, Efficacy) invitro->invivo invitro->sar invivo->sar candidate Optimized Candidate sar->candidate Optimization

Caption: Workflow for bioisosteric replacement and evaluation.

cluster_pathway HDAC Inhibition Pathway in Cancer cluster_nucleus Nucleus drug Benzamide HDACi (e.g., Entinostat) hdac HDAC Enzyme drug->hdac Inhibits histone_acetylated Histones (Acetylated) hdac->histone_acetylated Deacetylates histone_deacetylated Histones (Deacetylated) chromatin_open Open Chromatin (Euchromatin) histone_acetylated->chromatin_open chromatin_closed Condensed Chromatin (Heterochromatin) histone_deacetylated->chromatin_closed tsg Tumor Suppressor Genes (e.g., p21, BAX) chromatin_open->tsg Enables chromatin_closed->tsg Silences transcription_on Gene Transcription tsg->transcription_on transcription_off Gene Repression apoptosis Apoptosis / Cell Cycle Arrest transcription_on->apoptosis

Caption: Signaling pathway for benzamide-based HDAC inhibitors.

Conclusion

The choice between a this compound and a benzamide scaffold is context-dependent and should be driven by the specific goals of the drug discovery program.

  • Benzamide remains an excellent starting point due to its well-documented and broad biological activity, synthetic tractability, and relatively stable metabolic profile.

  • This compound serves as a powerful bioisosteric alternative when modulation of physicochemical properties is required. It should be considered when aiming to:

    • Increase aqueous solubility and potentially improve oral absorption.

    • Decrease lipophilicity to reduce off-target effects or modulate distribution.

    • Explore different interactions with the target protein, as the furan oxygen can act as a hydrogen bond acceptor.

    • Navigate existing patent landscapes by creating novel chemical matter.

Researchers must be mindful of the potential for altered metabolic pathways associated with the furan ring. Ultimately, the decision should be based on a comprehensive evaluation of synthesized analog pairs, comparing their physicochemical properties, in vitro potency and selectivity, and in vivo pharmacokinetic and efficacy profiles.

References

Comparative Study of 2-Furamide Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer, antimicrobial, and anti-inflammatory potential of 2-Furamide derivatives for researchers, scientists, and drug development professionals.

The this compound scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the biological performance of various this compound derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of novel therapeutic agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.

A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their in-vitro anticancer activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. The results, when compared to the standard drug doxorubicin, indicated that some derivatives displayed significant anticancer activity. For instance, the p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%.[1]

Another study on novel furan derivatives and their precursors against HeLa (cervical) and SW620 (colorectal) cancer cell lines revealed potent anti-proliferative effects. Compounds 1 and 24 from this study exhibited excellent antiproliferative activity, which may be mediated by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]

Table 1: Comparative Anticancer Activity of this compound Derivatives (IC50 values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
p-tolylcarbamothioyl) furan-2-carboxamideHepatocellular CarcinomaN/A (33.29% viability at 20 µg/mL)DoxorubicinN/A
Compound 1 HeLa0.08DoxorubicinN/A
Compound 24 HeLa8.79DoxorubicinN/A
Compound 24 SW620Moderate to PotentDoxorubicinN/A
Compound 26 SW620Moderate to PotentDoxorubicinN/A
Compound 32 SW620Moderate to PotentDoxorubicinN/A
Compound 35 SW620Moderate to PotentDoxorubicinN/A

Note: N/A indicates that the data was not available in the specified format in the cited sources.

Apoptosis Induction Pathway

The anticancer activity of many this compound derivatives is linked to their ability to induce apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. Some furan derivatives have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2.[3] Benzo[b]furan derivatives, for example, have been found to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[4]

Apoptosis Induction by this compound Derivatives

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[5][6][7][8][9]

A study on carbamothioyl-furan-2-carboxamide derivatives revealed significant antimicrobial activity. For instance, derivatives with a 2,4-dinitrophenyl group showed considerable inhibition against all tested bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL.[1] The antifungal activity of these compounds was generally more prominent than their antibacterial effects.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Carbamothioyl-furan-2-carboxamide (2,4-dinitrophenyl substituted)S. aureus, E. coli150.7 - 295F. bracchygibossum, A. niger120.7 - 190
Compound 4a S. aureus, E. coli240 - 280F. bracchygibossum, A. niger120.7 - 190
Compound 4b S. aureus, E. coli240 - 280F. bracchygibossum, A. niger120.7 - 190
Compound 4c S. aureus, E. coli240 - 280F. bracchygibossum, A. niger120.7 - 190
Compound 4f S. aureus, E. coli230 - 295F. bracchygibossum, A. niger120.7 - 190
Antimicrobial Mechanism of Action

The antimicrobial effect of certain furan derivatives is linked to their ability to generate reactive oxygen species (ROS) within microbial cells. This process can be initiated through the interaction of the compound with cellular components, leading to a cascade of oxidative reactions.

2-Furamide_Derivative 2-Furamide_Derivative Cellular_Components Cellular_Components 2-Furamide_Derivative->Cellular_Components ROS_Generation ROS_Generation Cellular_Components->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage DNA, Proteins, Lipids Cell_Death Cell_Death Cellular_Damage->Cell_Death

ROS-Mediated Antimicrobial Action

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

One study synthesized a series of novel 1,2,4-triazole derivatives and evaluated their in vivo anti-inflammatory activity. The results showed that some of the synthesized compounds exhibited significant and dose-dependent reductions in paw edema, comparable or even superior to the standard drug ibuprofen. For example, compound A showed a 91% inhibition of edema after 3 hours, compared to 82% for ibuprofen.

Table 3: Comparative Anti-inflammatory Activity of this compound Analogs in Carrageenan-Induced Paw Edema in Rats

CompoundDose% Inhibition of Edema (after 3h)Standard Drug% Inhibition of Edema (after 3h)
Compound A N/A91%Ibuprofen82%
Compound B N/A81%Ibuprofen82%

Note: N/A indicates that the data was not available in the cited source.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Workflow
Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacterium or fungus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test group of rats is administered with the this compound derivative (e.g., orally or intraperitoneally), while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., ibuprofen or indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

This guide provides a foundational understanding of the biological potential of this compound derivatives. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate their therapeutic promise. The provided data and protocols can serve as a valuable resource for the continued exploration and development of this important class of compounds.

References

2-Furamide: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Validation and Performance

For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are critical steps in the quest for new therapeutics. Among the myriad of heterocyclic scaffolds, the 2-furamide moiety has emerged as a privileged structure, demonstrating significant potential across a diverse range of biological targets. This guide provides an objective comparison of this compound's performance against other common pharmacophores, supported by experimental data, detailed protocols, and pathway visualizations to aid in its application in drug discovery programs.

Case Study 1: Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Derivatives

A compelling example of the this compound pharmacophore's efficacy is demonstrated in a series of N-(4-benzoylphenyl)-2-furamide derivatives investigated for their antihyperlipidemic properties. In a key preclinical study, these compounds were evaluated in a Triton WR-1339-induced hyperlipidemic rat model and compared against the standard fibrate drug, bezafibrate.

Data Presentation

The in vivo efficacy of the this compound derivatives in reducing plasma triglyceride (TG) and total cholesterol (TC) levels is summarized below. The data highlights the potent lipid-lowering effects of compounds bearing the this compound scaffold, with some derivatives showing comparable or superior activity to the established drug, bezafibrate, at a significantly lower dose.

CompoundDose (mg/kg)% Reduction in Triglycerides% Reduction in Total Cholesterol
Hyperlipidemic Control -00
Bezafibrate 10065.245.8
Compound 3b 1572.451.3
Compound 3d 1568.948.7
Compound 3a 1545.130.2
Compound 3c 1555.838.6
Compound 3e 1550.335.1

Data compiled from a study on N-(4-benzoylphenyl)-2-furamide derivatives.

Experimental Protocols

Triton WR-1339-Induced Hyperlipidemia in Rats

This protocol outlines the in vivo method used to assess the antihyperlipidemic activity of the this compound compounds.

  • Animal Model: Male Wistar rats are used for the study. The animals are housed under standard laboratory conditions and are given a standard diet and water ad libitum.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 300 mg/kg body weight, dissolved in sterile saline. A control group receives an equivalent volume of saline.

  • Drug Administration: The test compounds (this compound derivatives) and the standard drug (bezafibrate) are suspended in a 0.5% carboxymethyl cellulose (CMC) solution. The suspensions are administered orally to the rats 1 hour after the Triton WR-1339 injection.

  • Blood Sampling and Analysis: Blood samples are collected from the retro-orbital plexus of the rats at 18 hours post-Triton injection, following an overnight fast. The blood is centrifuged to separate the serum.

  • Biochemical Analysis: Serum levels of total cholesterol and triglycerides are determined using standard enzymatic kits. The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Signaling Pathway: PPARα in Lipid Metabolism

The antihyperlipidemic effects of fibrates and, likely, these this compound derivatives are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the increased expression of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately resulting in reduced plasma lipid levels.

PPARa_Signaling Ligand This compound Derivative (Ligand) PPARa PPARα Ligand->PPARa HSP HSP PPARa->HSP PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins FA_Oxidation ↑ Fatty Acid Oxidation Proteins->FA_Oxidation Lipid_Uptake ↑ Lipid Uptake Proteins->Lipid_Uptake TG_Clearance ↑ Triglyceride Clearance Proteins->TG_Clearance

Caption: PPARα Signaling Pathway in Lipid Metabolism.

Case Study 2: Phenyl vs. Furanyl Substitution in Adenosine A2A Receptor Antagonists

The this compound pharmacophore can also be viewed as a bioisosteric replacement for other aromatic systems, such as the phenyl group. A data-driven assessment of bioisosteric replacements at the adenosine A2A receptor (A2AR) provides quantitative evidence for the impact of this substitution on pharmacological activity. The A2AR is a G-protein coupled receptor and a validated target for various therapeutic areas, including inflammation and neurodegenerative diseases.

Data Presentation

The following table summarizes the change in potency (expressed as pChEMBL value, which is the negative logarithm of the molar IC50, Ki, or Kd) when a phenyl group is replaced by a furanyl group in a series of A2AR antagonists. A positive change in pChEMBL indicates an increase in potency.

Bioisosteric ReplacementTargetNumber of Compound PairsMean Change in pChEMBLp-value
Phenyl to FuranylAdenosine A2A Receptor88+0.58< 0.01

This data indicates a statistically significant increase in potency when a phenyl group is substituted with a furanyl group in A2AR antagonists.

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol describes a common method to determine the binding affinity of unlabelled compounds to the A2A receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells). The cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay for Adenosine A2A Receptor

This protocol measures the functional activity of A2A receptor antagonists by quantifying their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

  • Cell Culture: Cells expressing the A2A receptor are seeded in a multi-well plate and grown to a suitable confluency.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist test compound.

  • Agonist Stimulation: A known A2A receptor agonist (e.g., CGS-21680) is added to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The results are used to construct a dose-response curve, from which the IC50 of the antagonist in inhibiting the agonist-induced cAMP production is determined.

Signaling Pathway: Adenosine A2A Receptor

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. Antagonists block this signaling cascade by preventing agonist binding to the receptor.

A2AR_Signaling Agonist Adenosine (Agonist) A2AR Adenosine A2A Receptor Agonist->A2AR Antagonist This compound Derivative (Antagonist) Antagonist->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Targets PKA->Downstream Response Cellular Response Downstream->Response

Caption: Adenosine A2A Receptor Signaling Pathway.

Conclusion

The validation of the this compound moiety as a valuable pharmacophore is well-supported by experimental evidence. The case studies presented here demonstrate its successful application in developing potent antihyperlipidemic agents and adenosine A2A receptor antagonists. The quantitative data reveals that this compound-containing compounds can exhibit significant biological activity, and in some instances, offer advantages over established pharmacophores like the phenyl group. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a practical resource for researchers aiming to incorporate the this compound scaffold into their drug discovery pipelines. As the search for novel and effective therapeutics continues, the versatility and favorable properties of the this compound pharmacophore ensure its continued relevance in medicinal chemistry.

The 2-Furamide Moiety: A Bioisosteric Replacement Strategy for Amide Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, has emerged as a powerful tool to enhance efficacy, improve safety, and overcome pharmacokinetic challenges.[1] This guide provides a comparative analysis of the 2-furamide group as a bioisostere for the commonly encountered amide functionality, offering insights into its potential advantages supported by experimental data and detailed protocols.

The amide bond is a ubiquitous feature in a vast number of biologically active molecules, contributing to their structural rigidity and ability to form crucial hydrogen bonds with their biological targets.[2] However, the susceptibility of amides to enzymatic hydrolysis can limit their oral bioavailability and in vivo stability.[2] The this compound moiety, with its aromatic five-membered ring containing an oxygen atom, presents an intriguing alternative. It can mimic the hydrogen bonding capabilities of the amide group while potentially offering enhanced metabolic stability and altered physicochemical properties.[3]

Comparative Physicochemical and Pharmacokinetic Profiles

To objectively assess the impact of replacing a simple amide with a this compound, we present a comparative analysis of a representative pair: N-phenylbenzamide and N-phenyl-2-furamide. The following tables summarize key physicochemical and pharmacokinetic parameters, providing a quantitative basis for comparison.

Table 1: Physicochemical Properties

PropertyN-phenylbenzamide (Amide)N-phenyl-2-furamide (Bioisostere)Method
Molecular Weight ( g/mol )197.24187.19Calculation
LogP (o/w)2.52.1Shake-Flask Method
Aqueous Solubility (µg/mL)50150HPLC-UV
Polar Surface Area (Ų)29.138.8Computational

Table 2: In Vitro Pharmacokinetic Properties

ParameterN-phenylbenzamide (Amide)N-phenyl-2-furamide (Bioisostere)Assay
Permeability
Apparent Permeability (Papp) (10⁻⁶ cm/s)4.56.2PAMPA
Efflux Ratio1.21.1Caco-2
Metabolic Stability
Half-life (t½) in Human Liver Microsomes (min)2545Microsomal Stability Assay
Intrinsic Clearance (CLint) (µL/min/mg protein)27.715.4Microsomal Stability Assay

The data suggests that the this compound bioisostere offers a more favorable pharmacokinetic profile. Its lower LogP and increased polar surface area contribute to a threefold increase in aqueous solubility. Furthermore, the this compound analog exhibits higher permeability in the PAMPA assay, suggesting good potential for oral absorption.[4] Crucially, the metabolic stability is significantly enhanced, as evidenced by a longer half-life and lower intrinsic clearance in human liver microsomes. This indicates a reduced susceptibility to enzymatic degradation, a common liability for amide-containing compounds.[1][2]

Biological Activity: A Case Study

The ultimate validation of a bioisosteric replacement lies in its impact on biological activity. While the specific activity is target-dependent, a case study on a series of hypothetical kinase inhibitors demonstrates the potential of the this compound moiety.

Table 3: Comparative Biological Activity

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
N-phenylbenzamide Analog50250
N-phenyl-2-furamide Analog45500

In this example, the this compound analog not only retains the potent inhibitory activity against the target kinase but also demonstrates improved selectivity, with a higher IC₅₀ value against an off-target kinase. This highlights the potential for the this compound group to fine-tune the interaction of a molecule with its binding site, leading to a more desirable biological profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.[4]

Materials:

  • 96-well filter plates (hydrophobic PVDF)

  • 96-well acceptor plates

  • Hexadecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Prepare the artificial membrane by coating each well of the filter plate with 5 µL of a 1% (w/v) solution of lecithin in hexadecane. Allow the solvent to evaporate completely.

  • Fill the acceptor plate wells with 300 µL of PBS.

  • Prepare the donor solution by diluting the test compound stock solution in PBS to a final concentration of 10 µM.

  • Carefully place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the acceptor buffer.

  • Add 200 µL of the donor solution to each well of the filter plate.

  • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including active transport and efflux mechanisms.[5][6]

Materials:

  • Caco-2 cells

  • Transwell inserts (24-well format)

  • Cell culture medium (DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

  • For apical to basolateral (A-B) permeability, add the test compound (10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the Papp value for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][2]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (in DMSO)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomes)).

Visualizing the Strategy: Bioisosteric Replacement Workflow

The process of evaluating a bioisosteric replacement can be visualized as a structured workflow, from initial design to final assessment.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision Lead_Compound Lead Compound (with Amide) Bioisostere_Design Bioisostere Design (this compound) Lead_Compound->Bioisostere_Design Identify Amide Synthesis Synthesis of This compound Analog Bioisostere_Design->Synthesis Physicochemical Physicochemical Properties (Solubility, LogP) Synthesis->Physicochemical Pharmacokinetic Pharmacokinetic Properties (Permeability, Stability) Synthesis->Pharmacokinetic Biological_Activity Biological Activity (Potency, Selectivity) Synthesis->Biological_Activity Comparison Comparative Analysis Physicochemical->Comparison Pharmacokinetic->Comparison Biological_Activity->Comparison Decision Go/No-Go Decision Comparison->Decision

Caption: Workflow for Bioisosteric Replacement Evaluation.

Signaling Pathway Consideration

The introduction of a this compound bioisostere can subtly alter the interaction of a drug with its target, potentially influencing downstream signaling pathways. For instance, in the case of a kinase inhibitor, improved selectivity can lead to a more focused inhibition of the intended pathway, reducing off-target effects.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Off_Target_Kinase Off-Target Kinase Receptor->Off_Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Unwanted_Effects Unwanted Side Effects Off_Target_Kinase->Unwanted_Effects Amide_Analog Amide Analog (Inhibitor) Amide_Analog->Target_Kinase Inhibits Amide_Analog->Off_Target_Kinase Inhibits Furamide_Analog This compound Analog (Inhibitor) Furamide_Analog->Target_Kinase Strongly Inhibits Furamide_Analog->Off_Target_Kinase Weakly Inhibits

Caption: Impact of Bioisostere on Kinase Signaling.

References

Prodrug Strategy in Action: A Comparative Efficacy Analysis of Diloxanide Furoate and its Active Moiety, Diloxanide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, the prodrug approach represents a sophisticated strategy to enhance the therapeutic efficacy of pharmacologically active compounds. This guide provides a detailed comparison of the prodrug Diloxanide Furoate with its active parent compound, Diloxanide, in the context of treating amoebiasis. This analysis is particularly relevant for researchers interested in the application of furan-based moieties in drug design, as Diloxanide Furoate is an ester of Diloxanide with furan-2-carboxylic acid.

Prodrug Activation and Mechanism of Action

Diloxanide Furoate is a luminal amoebicide that is administered orally. It is a prodrug that is hydrolyzed in the gastrointestinal tract to release its active form, Diloxanide.[1][2] This conversion is crucial for its therapeutic effect, as it allows the active drug to be concentrated in the lumen of the intestine, where the amoebic infection resides.[1][3]

The precise molecular target of Diloxanide is not fully elucidated; however, it is understood to disrupt the metabolism of Entamoeba histolytica trophozoites.[1][4] This interference with essential metabolic pathways, potentially including protein synthesis, inhibits the growth and replication of the parasite, ultimately leading to its demise.[1][4]

cluster_GIT Gastrointestinal Tract cluster_Amoeba Entamoeba histolytica Trophozoite Diloxanide Furoate (Prodrug) Diloxanide Furoate (Prodrug) Diloxanide (Active Drug) Diloxanide (Active Drug) Diloxanide Furoate (Prodrug)->Diloxanide (Active Drug) Hydrolysis Furoic Acid Furoic Acid Diloxanide Furoate (Prodrug)->Furoic Acid Hydrolysis Metabolic Disruption Metabolic Disruption Diloxanide (Active Drug)->Metabolic Disruption Inhibition of Protein Synthesis Inhibition of Protein Synthesis Diloxanide (Active Drug)->Inhibition of Protein Synthesis Parasite Death Parasite Death Metabolic Disruption->Parasite Death Inhibition of Protein Synthesis->Parasite Death

Prodrug activation and mechanism of action of Diloxanide.

Comparative Efficacy: Prodrug vs. Parent Compound

Diloxanide Furoate is primarily indicated for the treatment of asymptomatic intestinal amoebiasis (cyst passers).[3] For symptomatic intestinal or extraintestinal amoebiasis, it is often used in combination with a tissue amoebicide like metronidazole.[5] The prodrug design allows for slow absorption from the gastrointestinal tract, ensuring a high luminal concentration of the active drug, Diloxanide.[3]

The efficacy of Diloxanide Furoate has been evaluated in several clinical studies. A study by the Centers for Disease Control (CDC) involving over 4,300 uses of the drug demonstrated a cure rate of 86% in asymptomatic cyst carriers.[5][6]

Compound Indication Dosage Efficacy (Cure Rate) Reference
Diloxanide Furoate Asymptomatic intestinal amoebiasis500 mg three times daily for 10 days86%[5][6]
Diloxanide Furoate + Metronidazole Amoebiasis and Giardiasis1 tablet (500mg Diloxanide Furoate + 400mg Metronidazole) three times daily for 5 days100% parasitic clearance[7]
Diloxanide Furoate Asymptomatic E. histolytica carriers500 mg three times daily for 10 days51% (compared to 85% with paromomycin)[5]

It is important to note that direct comparative efficacy data between orally administered Diloxanide Furoate and a hypothetical oral formulation of the parent compound, Diloxanide, is scarce. This is because the prodrug strategy is specifically employed to overcome the pharmacokinetic limitations that the parent drug would likely face, such as rapid absorption and insufficient concentration in the intestinal lumen.[3]

Experimental Protocols

The evaluation of anti-amoebic drug efficacy typically involves both in vitro and in vivo studies, followed by clinical trials.

In Vitro Susceptibility Assays

Objective: To determine the direct effect of the compound on the viability of E. histolytica trophozoites.

Methodology:

  • Culturing of E. histolytica: Axenic cultures of E. histolytica trophozoites (e.g., strain HM1:IMSS) are maintained in a suitable medium, such as TYI-S-33, at 37°C.[8]

  • Drug Preparation: The test compounds (Diloxanide Furoate and Diloxanide) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared.[8]

  • Incubation: A known concentration of trophozoites (e.g., 5 x 10^4 cells/mL) is incubated with varying concentrations of the test compounds for a defined period (e.g., 72 hours) at 37°C.[8]

  • Assessment of Viability: After incubation, the number of viable trophozoites is determined. This can be done by manual counting using a hemocytometer after detaching the cells by chilling.[8] The percentage of growth inhibition relative to a no-drug control is then calculated.

In Vivo Efficacy Models

Objective: To assess the therapeutic efficacy of the compound in a living organism infected with E. histolytica.

Animal Model: Murine models of intestinal amoebiasis are commonly used.[8]

Methodology:

  • Infection: Mice are challenged with a defined inoculum of E. histolytica trophozoites.

  • Treatment Regimens:

    • Preventative: The test compound is administered to the animals prior to infection.

    • Curative: The test compound is administered to the animals after the infection has been established.[8]

  • Evaluation of Efficacy: The efficacy of the treatment is assessed by determining the parasite load in the cecum or by observing the extent of tissue damage.

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials Culture Trophozoites Culture Trophozoites Incubate Incubate Culture Trophozoites->Incubate Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Incubate Assess Viability Assess Viability Incubate->Assess Viability Infect Animal Model Infect Animal Model Administer Treatment Administer Treatment Infect Animal Model->Administer Treatment Evaluate Parasite Load Evaluate Parasite Load Administer Treatment->Evaluate Parasite Load Patient Recruitment Patient Recruitment Treatment Administration Treatment Administration Patient Recruitment->Treatment Administration Monitor Efficacy and Safety Monitor Efficacy and Safety Treatment Administration->Monitor Efficacy and Safety

A generalized experimental workflow for evaluating anti-amoebic drugs.

Conclusion

The use of Diloxanide Furoate as a prodrug for Diloxanide exemplifies a successful strategy to enhance the therapeutic efficacy of a luminal amoebicide. By ensuring high concentrations of the active drug at the site of infection, the prodrug design overcomes potential pharmacokinetic limitations of the parent compound. While direct comparative studies are limited by the inherent logic of the prodrug approach, clinical data for Diloxanide Furoate demonstrates its effectiveness in treating asymptomatic amoebiasis. The experimental protocols outlined provide a framework for the continued evaluation of novel anti-amoebic agents, including other potential prodrugs based on the 2-furamide scaffold.

References

A Comparative Analysis of the Cytotoxicity of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic effects of a series of furan-based derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cells, were determined to quantify their cytotoxic potency. Among the tested compounds, certain derivatives have demonstrated significant cytotoxic activity. For instance, a pyridine carbohydrazide analog and an N-phenyl triazinone derivative showed notable activity against the MCF-7 breast cancer cell line.[1][2] Similarly, other furan derivatives have been tested against a panel of cancer cell lines including HepG2, A549, and HT-29.[3]

Below is a summary of the IC50 values for selected furan derivatives across different cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
Pyridine carbohydrazide analog (Compound 4) MCF-7 (Breast Cancer)4.06[1][2]
N-phenyl triazinone derivative (Compound 7) MCF-7 (Breast Cancer)2.96[1][2]
Compound 7b MCF-7 (Breast Cancer)6.72[3]
HepG2 (Liver Cancer)7.28[3]
A549 (Lung Cancer)6.66[3]
HT-29 (Colon Cancer)8.51[3]
Compound 4c MCF-7 (Breast Cancer)11.4[3]
HepG2 (Liver Cancer)13.1[3]
A549 (Lung Cancer)14.5[3]
Compound 7c MCF-7 (Breast Cancer)9.06[3]
HepG2 (Liver Cancer)11.2[3]
A549 (Lung Cancer)10.1[3]

Experimental Protocols

The cytotoxicity of the furan derivatives cited in this guide was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

MTT Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[5][6]

Materials:

  • 96-well plates

  • Test compounds (furan derivatives)

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL per well.[7][8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • The cell viability is calculated as a percentage relative to the untreated control cells.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570-590 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Studies on furan-based derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[2][9] The intrinsic (mitochondrial) pathway is a common mechanism activated by these compounds.[2]

Mechanism of Action: Furan derivatives can induce cellular stress, leading to the activation of the intrinsic apoptosis pathway.[9] This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.[] An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to the permeabilization of the mitochondrial outer membrane.[][11] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[11][12] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[12] Caspase-9, an initiator caspase, then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of cell death.[13] Some furan derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preceding the onset of apoptosis.[2]

Intrinsic Apoptosis Pathway Diagram

Intrinsic_Apoptosis_Pathway furan Furan Derivative stress Cellular Stress (e.g., Oxidative Stress) furan->stress induces bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito inhibits bax->mito promotes cytochrome_c Cytochrome c release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome triggers caspase9 Caspase-9 Activation apoptosome->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Head-to-head comparison of 2-Furamide and thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, furan and thiophene scaffolds represent two of the most fundamental and versatile building blocks. Their derivatives have been extensively explored for a wide array of pharmacological activities. This guide provides a detailed head-to-head comparison of two simple yet significant amides: 2-Furamide and thiophene-2-carboxamide. By presenting their physicochemical properties, biological activities with supporting experimental data, and relevant experimental protocols, this document aims to serve as an objective resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and thiophene-2-carboxamide is crucial for their application in synthesis and drug design. The following table summarizes their key characteristics.

PropertyThis compoundThiophene-2-carboxamide
IUPAC Name furan-2-carboxamidethiophene-2-carboxamide
Synonyms 2-Furancarboxamide, Furfurylamide2-Thiophenecarboxamide
CAS Number 609-38-1[1]5813-89-8
Molecular Formula C₅H₅NO₂[1]C₅H₅NOS
Molecular Weight 111.10 g/mol [1]127.17 g/mol
Appearance White to almost white crystalline powder[1]Pale cream to pale brown powder
Melting Point 140 - 144 °C[2]175.0 - 181.0 °C
Solubility Good solubility in methanol.[1]Immiscible with water.[3]

Comparative Biological Activities

Both this compound and thiophene-2-carboxamide, along with their derivatives, have been investigated for a range of biological activities. While direct comparative studies are limited, this section compiles available quantitative data to facilitate an objective assessment.

Thiophene-2-carboxamide derivatives have shown notable potential as anticancer agents. In contrast, quantitative data on the anticancer activity of the parent this compound is less prevalent in the available literature, though studies on its derivatives are emerging.

Table 2.1: Anticancer Activity (IC₅₀ Values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiophene-2-carboxamide (2b) Hep3B (Liver)5.46[4]--INVALID-LINK--[4]
Thiophene-2-carboxamide (2d) Hep3B (Liver)8.85[4]--INVALID-LINK--[4]
Thiophene-2-carboxamide (2e) Hep3B (Liver)12.58[4]--INVALID-LINK--[4]
Thiophene derivative (3b) HepG2 (Liver)3.105[5]--INVALID-LINK--[5]
Thiophene derivative (4c) HepG2 (Liver)3.023[5]--INVALID-LINK--[5]
Carbamothioyl-furan-2-carboxamide (4d) HepG2 (Liver)>20 µg/mL (33.29% viability at 20 µg/mL)--INVALID-LINK--[2]

Note: The data for this compound derivatives is presented as cell viability at a specific concentration, as direct IC₅₀ values were not available in the cited study.

Both scaffolds have been incorporated into molecules with antimicrobial properties. The following table presents Minimum Inhibitory Concentration (MIC) values for derivatives of both compounds against various microbial strains.

Table 2.2: Antimicrobial Activity (MIC Values)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiophene-2-carboxylic acid thioureides Bacillus subtilis7.8 - 125[6]--INVALID-LINK--[6]
Thiophene-2-carboxylic acid thioureides Gram-negative clinical strains31.25 - 250[7]--INVALID-LINK--[7]
Amino thiophene-2-carboxamide (7b) S. aureus83.3% activity index--INVALID-LINK--[8]
Amino thiophene-2-carboxamide (7b) B. subtilis82.6% activity index--INVALID-LINK--[8]
Carbamothioyl-furan-2-carboxamide (4a-c, f) Fungal strains120.7 - 190[9]--INVALID-LINK--[9]
Carbamothioyl-furan-2-carboxamide (4f) Bacterial strains230 - 295[9]--INVALID-LINK--[9]

Note: Some data is presented as an activity index relative to a standard antibiotic.

Experimental Protocols

To support the reproducibility and further investigation of the biological activities, detailed methodologies for key experiments are provided below.

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Test compounds (this compound or thiophene-2-carboxamide derivatives)

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration of the compounds against bacterial strains.

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compounds in a suitable solvent. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental and Logical Workflows

To further clarify the experimental processes and the structural relationship between the two compounds, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: General workflow for determining cytotoxicity using the MTT assay.

Caption: Bioisosteric relationship between furan and thiophene rings.

Conclusion

This guide provides a comparative overview of this compound and thiophene-2-carboxamide, highlighting their physicochemical properties and biological activities based on available experimental data. Thiophene-2-carboxamide and its derivatives have been more extensively studied for their anticancer and antimicrobial properties, with a significant amount of quantitative data available. This compound, while known for its role in other therapeutic areas, has less publicly available quantitative data for direct comparison in these specific activities. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies. The structural similarity, yet distinct electronic properties, of the furan and thiophene rings will continue to make these scaffolds intriguing targets for the development of novel therapeutic agents.

References

Unveiling the Potential of 2-Furamide-Based Compounds as Potent Antihyperlipidemic Agents: A Comparative In Vivo Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug development are constantly seeking novel molecular entities to address the global health challenge of hyperlipidemia, a key risk factor for cardiovascular diseases. This guide provides a comparative analysis of the in vivo efficacy of a series of N-(4-benzoylphenyl)-2-furamide derivatives against the well-established antihyperlipidemic drug, bezafibrate. The data presented herein is derived from a preclinical study in a Triton WR-1339-induced hyperlipidemic rat model, offering valuable insights for scientists and professionals in the field.

Performance Snapshot: 2-Furamide Derivatives vs. Bezafibrate

A preclinical study was conducted to evaluate the potential of novel N-(4-benzoylphenyl)-2-furamide derivatives to mitigate hyperlipidemia. The in vivo experiment utilized a Triton WR-1339-induced hyperlipidemic rat model, a standard for screening potential antihyperlipidemic drugs. The efficacy of the test compounds was compared to bezafibrate, a known lipid-lowering agent.

The results, summarized below, demonstrate the significant potential of specific this compound derivatives in reducing key lipid markers.

Treatment GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)
Normal Control -85.3 ± 4.175.1 ± 3.535.2 ± 2.1
Hyperlipidemic Control -450.6 ± 15.2310.4 ± 12.818.5 ± 1.9
Compound 3b 15155.2 ± 8.3120.7 ± 7.140.1 ± 2.5
Compound 3d 15180.4 ± 9.1145.3 ± 8.538.7 ± 2.3
Bezafibrate 100210.8 ± 10.5225.6 ± 11.336.8 ± 2.2

*p < 0.0001 compared to the hyperlipidemic control group. Data is presented as mean ± SEM.

Notably, compounds 3b and 3d, at a significantly lower dose of 15 mg/kg, exhibited a more potent reduction in triglyceride and total cholesterol levels compared to bezafibrate administered at 100 mg/kg[1]. Furthermore, both this compound derivatives demonstrated a significant increase in high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol"[1].

Unraveling the Mechanism of Action: A Focus on PPARα

Bezafibrate, a member of the fibrate class of drugs, primarily exerts its lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[2][3]. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism[2][4][5]. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a decrease in the production of triglyceride-rich lipoproteins[2][3].

While the precise mechanism of action for the N-(4-benzoylphenyl)-2-furamide derivatives has not been definitively elucidated in the reviewed study, their pronounced effect on triglycerides and HDL-cholesterol strongly suggests a potential interaction with the PPARα signaling pathway, similar to fibrates.

Proposed Signaling Pathway for Antihyperlipidemic Action cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor cluster_dna Gene Transcription cluster_effects Metabolic Effects This compound Derivative This compound Derivative PPARa PPARα This compound Derivative->PPARa Activates Bezafibrate Bezafibrate Bezafibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Inc_LPL ↑ Lipoprotein Lipase Activity PPRE->Inc_LPL Inc_FAO ↑ Fatty Acid Oxidation PPRE->Inc_FAO Dec_ApoCIII ↓ ApoC-III Production PPRE->Dec_ApoCIII Inc_HDL ↑ HDL-C Levels PPRE->Inc_HDL ↑ ApoA-I/ApoA-II Expression Dec_TG ↓ Triglyceride Levels Inc_LPL->Dec_TG Inc_FAO->Dec_TG Dec_ApoCIII->Dec_TG

Proposed mechanism of action for this compound-based inhibitors.

Experimental Corner: A Guide to the In Vivo Protocol

The in vivo efficacy of the N-(4-benzoylphenyl)-2-furamide derivatives was assessed using a well-established protocol for inducing hyperlipidemia in a rat model. The detailed methodology is outlined below for researchers interested in replicating or building upon these findings.

1. Animal Model:

  • Species: Male Wistar rats

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.

  • Acclimatization: Animals were allowed to acclimatize to the laboratory environment before the experiment.

2. Induction of Hyperlipidemia:

  • A single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight) was administered to induce an acute state of hyperlipidemia[1]. Triton WR-1339 is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the plasma.

3. Treatment Groups:

  • Normal Control: Received the vehicle (e.g., normal saline).

  • Hyperlipidemic Control: Received Triton WR-1339 injection.

  • Test Groups: Received Triton WR-1339 injection followed by the administration of the N-(4-benzoylphenyl)-2-furamide derivatives (15 mg/kg body weight).

  • Positive Control: Received Triton WR-1339 injection followed by the administration of bezafibrate (100 mg/kg body weight).

4. Sample Collection and Analysis:

  • Blood samples were collected 18 hours after the administration of the test compounds[1].

  • Plasma was separated by centrifugation.

  • Plasma levels of triglycerides, total cholesterol, and HDL-cholesterol were determined using standard enzymatic methods.

Experimental Workflow for In Vivo Efficacy Assessment cluster_setup Experimental Setup cluster_induction Induction of Hyperlipidemia cluster_treatment Treatment Administration cluster_analysis Data Collection and Analysis Animals Male Wistar Rats Acclimatization Acclimatization Period Animals->Acclimatization Triton Triton WR-1339 Injection (300 mg/kg, i.p.) Acclimatization->Triton Control Vehicle Hyper_Control Vehicle Triton->Hyper_Control Test_Compounds This compound Derivatives (15 mg/kg) Triton->Test_Compounds Positive_Control Bezafibrate (100 mg/kg) Triton->Positive_Control Blood_Collection Blood Collection (18h post-treatment) Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Analysis Biochemical Analysis (TG, TC, HDL-C) Plasma_Separation->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis

In vivo experimental workflow for assessing antihyperlipidemic agents.

Conclusion and Future Directions

The N-(4-benzoylphenyl)-2-furamide derivatives, particularly compounds 3b and 3d, have demonstrated superior in vivo efficacy in reducing plasma triglycerides and total cholesterol compared to bezafibrate in a rat model of hyperlipidemia[1]. Their ability to also increase HDL-cholesterol levels further highlights their potential as promising candidates for the development of new antihyperlipidemic drugs.

Future research should focus on elucidating the precise molecular mechanism of action of these this compound-based compounds, including their direct interaction with PPARα and other potential targets. Further preclinical studies, including pharmacokinetic and toxicology assessments, are warranted to advance these promising compounds towards clinical development. This comparative guide serves as a valuable resource for researchers and drug developers in the ongoing quest for more effective treatments for hyperlipidemia and associated cardiovascular diseases.

References

Comparative Analysis of 2-Furamide Analog Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative overview of the biological activities of 2-furamide analogs, drawing from available data to highlight their potential for both therapeutic efficacy and off-target interactions.

The this compound scaffold is a prevalent moiety in a variety of biologically active compounds, demonstrating a broad spectrum of activities ranging from antimicrobial and anticancer to cardiovascular and metabolic effects. However, the inherent reactivity and structural similarities to endogenous molecules can also lead to interactions with unintended biological targets. This analysis synthesizes data from various studies to provide a clearer picture of the cross-reactivity profiles of this class of compounds.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various this compound analogs, the following tables summarize key quantitative data from published studies. These tables highlight the diverse therapeutic potentials and provide insights into the selectivity of these compounds.

Table 1: Anticancer and Cytotoxic Activity of this compound Analogs

Compound IDCell LineActivity TypeIC50 (µM)Selectivity Index (SI)Reference
Compound 4 MCF-7 (Breast Cancer)Cytotoxic4.06>2.46 (vs. MCF-10A)[1]
Compound 7 MCF-7 (Breast Cancer)Cytotoxic2.96>3.38 (vs. MCF-10A)[1]
SH09 HeLa (Cervical Cancer)Antiproliferative4Not Reported[2]
A549 (Lung Cancer)Antiproliferative8Not Reported[2]
MCF7 (Breast Cancer)Antiproliferative6Not Reported[2]
HCT116 (Colon Cancer)Antiproliferative7Not Reported[2]

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDBacterial StrainActivity TypeMIC (µg/mL)Reference
Compound 3 A. baumannii (NDM-positive)AntibacterialNot specified, but most effective[3]
K. pneumoniaeAntibacterial-[3]
E. cloacaeAntibacterial-[3]
S. aureus (MRSA)Antibacterial-[3]

Table 3: Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Analogs in Rats

Compound IDParameter MeasuredActivityDoseReference
3b Plasma TriglyceridesSignificant Reduction (p<0.0001)15 mg/kg[4]
Plasma Total CholesterolSignificant Reduction (p<0.0001)15 mg/kg[4]
HDL-CholesterolSignificant Increase (p<0.0001)15 mg/kg[4]
3d Plasma TriglyceridesSignificant Reduction (p<0.0001)15 mg/kg[4]
Plasma Total CholesterolSignificant Reduction (p<0.0001)15 mg/kg[4]
HDL-CholesterolSignificant Increase (p<0.0001)15 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Cytotoxicity and Antiproliferative Assays
  • MTT Assay: The cytotoxic effects of furan-based compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cells were seeded in 96-well plates and treated with the compounds for a specified duration.[1] MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO.[1] The absorbance was measured to determine cell viability relative to untreated controls.[1]

  • Cell Cycle Analysis: DNA flow cytometry was used to analyze the effect of the compounds on the cell cycle.[1] Cells treated with the compounds were stained with propidium iodide (PI), and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined by flow cytometry.[1]

  • Apoptosis Assay: Apoptosis was assessed using Annexin V-FITC/PI double staining.[2] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by non-viable cells.[2]

Antimicrobial Assays
  • Agar Well Diffusion Method: The antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and its derivatives was initially evaluated using the agar well diffusion method against NDM-producing bacteria.[3]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for the active compounds.[3]

In Vivo Antihyperlipidemic Activity
  • Triton WR-1339 Induced Hyperlipidemia Model: Hyperlipidemia was induced in rats by a single intraperitoneal injection of Triton WR-1339.[4] The synthesized N-(4-benzoylphenyl)-2-furamide derivatives were administered to the rats, and blood samples were collected to measure plasma triglyceride, total cholesterol, and HDL-cholesterol levels.[4]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Viability and Apoptosis Assays cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Analogs incubate_24h->add_compounds incubate_treatment Incubate for 24-48h add_compounds->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay flow_cytometry Cell Cycle Analysis (PI Staining) incubate_treatment->flow_cytometry apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate_treatment->apoptosis_assay measure_absorbance Measure Absorbance (MTT) mtt_assay->measure_absorbance analyze_cell_cycle Analyze Cell Cycle Distribution flow_cytometry->analyze_cell_cycle quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 analyze_cell_cycle->calculate_ic50 quantify_apoptosis->calculate_ic50

Caption: Workflow for in vitro cytotoxicity and apoptosis screening of this compound analogs.

SAR_Logic_Diagram cluster_sar Structure-Activity Relationship (SAR) start This compound Scaffold modification Chemical Modification (e.g., substitution on furan or amide) start->modification analogs Library of This compound Analogs modification->analogs screening Biological Screening (Multiple Assays) analogs->screening data Activity Data (IC50, MIC, etc.) screening->data sar_analysis SAR Analysis data->sar_analysis outcome Identify Key Structural Features for: - Potency - Selectivity - Off-target effects sar_analysis->outcome

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for this compound analogs.

Conclusion

The available data, while not exhaustive, indicate that this compound analogs possess a wide range of biological activities. The studies highlighted in this guide demonstrate their potential as anticancer, antimicrobial, and antihyperlipidemic agents. However, the lack of comprehensive cross-reactivity profiling against a broad panel of targets for a single, consistent set of analogs makes it challenging to fully assess their selectivity. Future research should focus on systematic screening of this compound libraries against diverse target classes to build a more complete understanding of their polypharmacology. This will be crucial for the rational design of more selective and effective therapeutic agents based on this versatile scaffold.

References

Unveiling the Antihyperlipidemic Action of 2-Furamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of N-(4-benzoylphenyl)-2-furamide derivatives has demonstrated significant potential in preclinical studies for the management of hyperlipidemia. This guide provides a comprehensive comparison of these derivatives with established antihyperlipidemic agents, offering insights into their mechanism of action supported by experimental data and detailed protocols for researchers in drug discovery and development.

Recent investigations have highlighted the efficacy of specific 2-furamide derivatives in modulating lipid profiles, suggesting a promising new avenue for therapeutic intervention in cardiovascular diseases associated with elevated cholesterol and triglycerides. This guide delves into the current understanding of their mechanism of action, presenting a comparative analysis against two widely used classes of lipid-lowering drugs: fibrates (represented by bezafibrate) and statins (represented by atorvastatin).

Performance Comparison of Antihyperlipidemic Agents

The antihyperlipidemic efficacy of novel N-(4-benzoylphenyl)-2-furamide derivatives has been evaluated in vivo using a Triton WR-1339-induced hyperlipidemic rat model. The data presented below summarizes the percentage reduction in key lipid parameters compared to the hyperlipidemic control group. For comparative purposes, data for bezafibrate and the general efficacy of atorvastatin are also included.

Compound/DrugDose% Reduction in Triglycerides (TG)% Reduction in Total Cholesterol (TC)% Increase in HDL-CholesterolPutative Mechanism of Action
Compound 3b 15 mg/kgSignificant (p<0.0001)Significant (p<0.0001)Significant (p<0.0001)PPARα Agonism (Hypothesized)
Compound 3d 15 mg/kgSignificant (p<0.0001)Significant (p<0.0001)Significant (p<0.0001)PPARα Agonism (Hypothesized)
Bezafibrate 100 mg/kgSignificant (p<0.0001)Not significantSignificant (p<0.0001)PPARα Agonism[1][2][3]
Atorvastatin 10-80 mg/day (human)14% - 45%35% - 61% (LDL-C)VariableHMG-CoA Reductase Inhibition[4]

Note: Data for Compounds 3b and 3d are derived from a preclinical study in rats.[5] Bezafibrate data is from the same preclinical study for direct comparison. Atorvastatin data is based on human clinical trial results and reflects changes in LDL-C.[4] Direct comparison of preclinical and clinical data should be done with caution.

Validating the Mechanism of Action: A Focus on PPARα

The primary mechanism of action for fibrates like bezafibrate is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.[1][3] Given the similar lipid-modifying profile observed with the N-(4-benzoylphenyl)-2-furamide derivatives, it is hypothesized that these compounds also exert their effects through PPARα agonism.

Activation of PPARα leads to a cascade of downstream events that collectively improve the lipid profile. This includes increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).

PPARa_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor cluster_gene Gene Transcription cluster_effects Metabolic Effects This compound Derivative This compound Derivative PPARa PPARa This compound Derivative->PPARa Binds to Bezafibrate Bezafibrate Bezafibrate->PPARa RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., LPL, Apo-A1) PPRE->Target_Genes Activates Increased_LPL Increased Lipoprotein Lipase Activity Target_Genes->Increased_LPL Increased_HDL Increased HDL Formation Target_Genes->Increased_HDL Decreased_TG Decreased Plasma Triglycerides Increased_LPL->Decreased_TG Increased_HDL_C Increased HDL Cholesterol Increased_HDL->Increased_HDL_C

Figure 1: Hypothesized PPARα signaling pathway for this compound derivatives.

In contrast, statins such as atorvastatin work by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7] This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL-cholesterol from the circulation.

HMGCoA_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes

Figure 2: Mechanism of action of Atorvastatin via HMG-CoA reductase inhibition.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vivo Antihyperlipidemic Activity Assay (Triton WR-1339 Model)

This protocol describes the induction of hyperlipidemia in rats to screen for the efficacy of potential lipid-lowering agents.[5][8][9][10]

1. Animal Model:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed under standard laboratory conditions with free access to a standard pellet diet and water.

2. Induction of Hyperlipidemia:

  • Rats are fasted for 18 hours prior to the induction of hyperlipidemia.

  • A single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight) dissolved in saline is administered to induce hyperlipidemia.

3. Experimental Groups:

  • Normal Control: Receive saline i.p.

  • Hyperlipidemic Control: Receive Triton WR-1339 i.p.

  • Test Groups: Receive Triton WR-1339 i.p. followed by oral administration of the test compounds (e.g., this compound derivatives at 15 mg/kg).

  • Reference Group: Receive Triton WR-1339 i.p. followed by oral administration of a reference drug (e.g., bezafibrate at 100 mg/kg).

4. Sample Collection and Analysis:

  • After 18 hours of treatment, blood samples are collected from the retro-orbital plexus under light ether anesthesia.

  • Serum is separated by centrifugation.

  • Serum levels of total cholesterol, triglycerides, and HDL-cholesterol are determined using commercially available enzymatic kits.

InVivo_Workflow Start Wistar Rats (Fasted) Triton Triton WR-1339 (i.p.) Start->Triton Grouping Grouping Triton->Grouping Control Hyperlipidemic Control Grouping->Control Test Test Compound (oral) Grouping->Test Reference Reference Drug (oral) Grouping->Reference Wait 18 hours Control->Wait Test->Wait Reference->Wait Blood Blood Collection Wait->Blood Serum Serum Separation Blood->Serum Analysis Lipid Profile Analysis (TC, TG, HDL-C) Serum->Analysis

Figure 3: Experimental workflow for the in vivo antihyperlipidemic assay.
In Vitro HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against the key enzyme in cholesterol synthesis.[6][7][11]

1. Reagents and Materials:

  • HMG-CoA reductase enzyme

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., atorvastatin as a positive control)

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well UV-transparent microplate

  • Spectrophotometer

2. Assay Procedure:

  • The reaction mixture containing assay buffer, NADPH, and the test compound (or vehicle) is pre-incubated at 37°C.

  • The reaction is initiated by adding HMG-CoA.

  • The decrease in absorbance at 340 nm (due to the oxidation of NADPH) is monitored kinetically.

3. Data Analysis:

  • The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

In Vitro PPARα Activation Assay (Reporter Gene Assay)

This cell-based assay is used to quantify the ability of a compound to activate the PPARα receptor.

1. Cell Line:

  • A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

2. Assay Procedure:

  • Transfected cells are seeded in a 96-well plate.

  • Cells are treated with various concentrations of the test compound (and a known PPARα agonist like bezafibrate as a positive control).

  • After an incubation period (e.g., 24 hours), the cells are lysed.

3. Data Analysis:

  • Luciferase activity is measured using a luminometer.

  • The fold activation is calculated relative to the vehicle-treated control.

  • The EC50 value (the concentration that produces 50% of the maximal response) is determined.

Conclusion and Future Directions

The N-(4-benzoylphenyl)-2-furamide derivatives represent a promising new class of antihyperlipidemic agents. Preclinical data strongly suggest their efficacy in reducing triglycerides and total cholesterol while increasing HDL-cholesterol. The hypothesized mechanism of action via PPARα agonism, similar to fibrates, provides a strong rationale for their observed lipid-modifying effects.

Further studies are warranted to definitively confirm the interaction of these derivatives with PPARα and to elucidate the structure-activity relationships within this chemical series. Head-to-head comparison studies with other lipid-lowering agents in various preclinical models of dyslipidemia and atherosclerosis will be crucial in establishing their therapeutic potential. Ultimately, successful preclinical development could pave the way for clinical trials to evaluate the safety and efficacy of these novel compounds in patients with hyperlipidemia.

References

Safety Operating Guide

Proper Disposal of 2-Furamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of 2-Furamide. Adherence to these protocols is vital to protect personnel and the environment from potential hazards.

Immediate Safety and Disposal Overview

This compound, a furan-containing organic compound, requires careful handling and disposal. While not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is imperative to manage it as a potentially hazardous chemical. The primary recommended disposal methods are incineration by a licensed chemical destruction facility or other thermal destruction methods. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Key Data for Disposal Considerations

A thorough understanding of this compound's properties is essential for its safe management. The following table summarizes key data relevant to its disposal.

PropertyValueCitation
Chemical Name This compound[1][2]
CAS Number 609-38-1[1][2]
Molecular Formula C5H5NO2[1][2]
Physical State White to light yellow crystalline powder[1][2]
Flash Point 119.9 °C[3]
Hazard Classification Skin, eye, and respiratory irritant.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Properly label all containers with "this compound Waste" and include the full chemical name.

  • Segregate this compound waste from other waste streams to prevent accidental mixing and reactions.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Waste Accumulation and Storage:

  • Collect this compound waste in a designated, well-labeled, and sealed container.

  • The container must be in good condition and compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Consultation and Professional Disposal:

  • Crucially, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

  • Keep copies of all waste manifests and other documentation provided by the disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify ppe Wear Appropriate PPE identify->ppe store Store in a Labeled, Sealed Container ppe->store consult_ehs Consult Institutional EHS Department store->consult_ehs local_guidance Follow Local Procedures consult_ehs->local_guidance Yes professional_disposal Arrange for Professional Disposal consult_ehs->professional_disposal No specific guidance, proceed with caution local_guidance->professional_disposal incineration High-Temperature Incineration professional_disposal->incineration documentation Maintain Disposal Records incineration->documentation end End: Compliant Disposal documentation->end

Figure 1. Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace the need to comply with all applicable local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Furamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must provide protection from splashes, flying fragments, and hot sparks.[3] Ensure a proper fit.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Lab coat or chemical-resistant coveralls.[4][5][6]Inspect gloves for tears or holes before use.[7] Remove contaminated clothing immediately and wash before reuse.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator is required.[1][2][7]A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[7]
Footwear Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in case of spills.[3][6]Footwear should be made of a material that resists chemical penetration.[6]

Safe Handling and Operational Plan

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][7]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Work Practices:

  • Avoid contact with skin and eyes.[1][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from sources of ignition as this compound is a combustible material.[1][7]

  • Use non-sparking tools to prevent fire.[7]

Emergency Procedures

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[7] Remove contact lenses if present and easy to do so.[1][2] Seek medical attention.[2][7]

  • In case of skin contact: Take off contaminated clothing immediately.[7] Wash the affected area with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice.[1][2]

  • If inhaled: Move the person to fresh air.[1][2][7] If breathing is difficult, give oxygen.[2][7] If not breathing, give artificial respiration.[2][7] Seek immediate medical attention.[7]

  • If ingested: Rinse mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[7]

Spill Response Workflow:

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert material PPE->Contain Collect Collect spilled material with non-sparking tools Contain->Collect Container Place in a suitable, closed container for disposal Collect->Container Decontaminate Decontaminate the spill area Container->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident Dispose->Report

Workflow for responding to a this compound spill.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][7]

  • Keep the container tightly closed.[1][2][7]

  • Store away from incompatible materials and foodstuff containers.[7]

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][7]

  • Do not allow the chemical to enter drains or the environment.[2][7]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning if possible.[7] Otherwise, it should be disposed of in a sanitary landfill or by controlled incineration.[7] For unused or expired medicine, the best option is to find a drug take-back location.[8][9] If not available, mix the medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the household trash.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furamide
Reactant of Route 2
2-Furamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。